(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Description
Properties
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUPNYKOKTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397538 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-14-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-methylindole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant data, tailored for professionals in research and drug development.
Introduction
This compound is a versatile intermediate, particularly valuable for its application in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in many biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide will focus on the most common and effective method for its preparation: the directed ortho-metalation (DoM) of N-Boc-5-methylindole, followed by borylation.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from commercially available 5-methylindole. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The second, and key, step is the regioselective lithiation at the C2 position of the indole ring, followed by quenching the resulting organolithium species with a borate ester to yield the desired boronic acid.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole
Objective: To protect the nitrogen of 5-methylindole with a tert-butoxycarbonyl (Boc) group.
Materials:
-
5-Methylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-methylindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Synthesis of this compound
Objective: To synthesize the target boronic acid via directed ortho-metalation and borylation.
Materials:
-
1-(tert-Butoxycarbonyl)-5-methyl-1H-indole
-
sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Triisopropyl borate (B(OⁱPr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi or LDA (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of the target compound.
Data Presentation
Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Methylindole | 614-96-0 | C₉H₉N | 131.17 |
| 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole | 166104-20-7 | C₁₄H₁₇NO₂ | 231.29 |
| This compound | 475102-14-8 | C₁₄H₁₈BNO₄ | 275.11 |
Typical Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Boc Protection | Boc₂O, DMAP | THF | Room Temperature | 12-16 | >95 |
| Lithiation and Borylation | s-BuLi or LDA, B(OⁱPr)₃ | THF | -78 to RT | 14-18 | 70-85 |
Yields are approximate and can vary based on reaction scale and purification method.
Conclusion
The synthesis of this compound via N-Boc protection of 5-methylindole followed by a directed ortho-metalation and borylation sequence is a reliable and efficient method. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important building block for drug discovery and development. Careful control of reaction conditions, particularly temperature and atmosphere during the lithiation step, is crucial for achieving high yields and purity.
An In-depth Technical Guide to (N-Boc-5-methyl-1H-indol-2-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-Boc-5-methyl-1H-indol-2-yl)boronic acid is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this boronic acid serves as a key building block in the construction of complex molecular architectures.[1][2][3][4][5] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[6][7] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid for researchers and professionals in drug development.
Core Properties
The physical and chemical properties of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid are summarized in the tables below, providing a quick reference for laboratory use.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 475102-14-8 | N/A |
| Molecular Formula | C₁₄H₁₈BNO₄ | N/A |
| Molecular Weight | 275.11 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 116-122 °C | N/A |
| Solubility | Soluble in organic solvents such as methanol, and dichloromethane. | N/A |
| Stability | Stable under recommended storage conditions. The Boc protecting group enhances stability. | N/A |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. | N/A |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched results. Predicted shifts would include signals for the Boc group (singlet, ~1.6 ppm), the methyl group (singlet, ~2.4 ppm), and aromatic protons of the indole ring (multiplets, ~7.0-8.0 ppm), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched results. Predicted shifts would include signals for the Boc carbonyl (~150 ppm), the Boc quaternary carbon (~84 ppm), the Boc methyl carbons (~28 ppm), the indole methyl carbon (~21 ppm), and aromatic carbons of the indole ring (~110-140 ppm). |
| Mass Spectrometry (MS) | Data not available in searched results. Expected [M+H]⁺ at m/z 276.1401. |
| Infrared (IR) Spectroscopy | Data not available in searched results. Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching of the Boc group (~1730 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |
Experimental Protocols
Detailed methodologies for the synthesis and application of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid are crucial for its effective utilization.
Synthesis of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid
A general and widely adopted method for the synthesis of indolylboronic acids is through the lithiation of an N-protected indole followed by reaction with a trialkyl borate and subsequent hydrolysis.
Materials:
-
N-Boc-5-methylindole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-5-methylindole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir the mixture for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
(N-Boc-5-methyl-1H-indol-2-yl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[7]
Materials:
-
(N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.5 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine (N-Boc-5-methyl-1H-indol-2-yl)boronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Applications in Drug Discovery
Indole derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[1][2][3][4][5] (N-Boc-5-methyl-1H-indol-2-yl)boronic acid serves as a valuable starting material for the synthesis of novel indole-based compounds with potential therapeutic applications in various disease areas, including:
-
Oncology: The indole scaffold is present in many anti-cancer agents that target various cellular processes.[3]
-
Infectious Diseases: Indole derivatives have shown potent antibacterial and antifungal activities.[1]
-
Inflammatory Diseases: Compounds containing the indole nucleus have been developed as anti-inflammatory agents.[1]
-
Neurological Disorders: The indole structure is found in key neurotransmitters and has been exploited for the development of drugs targeting the central nervous system.[3]
The use of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of indole-containing molecules. These libraries can then be screened for biological activity against various therapeutic targets.
Visualizations
The following diagrams illustrate key processes involving (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.
Caption: Synthetic workflow for (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Role in a typical drug discovery workflow.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic ac… [cymitquimica.com]
The Elucidation of 1-Boc-5-methyl-1H-indole-2-boronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-methyl-1H-indole-2-boronic acid, registered under CAS number 475102-14-8, is a synthetically versatile building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a protected indole core functionalized with a boronic acid moiety, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a summary of the available information regarding its structure, properties, and the general methodologies employed for the characterization of such compounds.
Physicochemical Properties
The fundamental properties of 1-Boc-5-methyl-1H-indole-2-boronic acid are summarized in the table below. This information is critical for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 475102-14-8 |
| Molecular Formula | C₁₄H₁₈BNO₄ |
| Molecular Weight | 275.11 g/mol |
| Appearance | White solid |
| Melting Point | 116-122 °C |
| Synonyms | N-tert-Butoxycarbonyl-5-methyl-1H-indole-2-boronic acid |
Structure and Elucidation Methodologies
The definitive structure of 1-Boc-5-methyl-1H-indole-2-boronic acid is confirmed through a combination of spectroscopic techniques. While the specific experimental data for this compound is not publicly detailed, the following methodologies are standard for the structural characterization of similar organic molecules.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their chemical environments. For 1-Boc-5-methyl-1H-indole-2-boronic acid, one would expect to observe distinct signals for the aromatic protons on the indole ring, the methyl group protons, the protons of the tert-butyl protecting group, and the acidic protons of the boronic acid group (which may be broad or exchangeable depending on the solvent).
-
General Protocol: A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. It is particularly useful for confirming the carbon skeleton.
-
General Protocol: A more concentrated solution of the compound (typically 20-50 mg) is used. The spectrum is acquired on an NMR spectrometer, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.
-
General Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The ionization technique used (e.g., Electrospray Ionization - ESI) will determine the type of ion observed (e.g., [M+H]⁺, [M+Na]⁺). The mass-to-charge ratio (m/z) is measured with high precision. Predicted m/z values for common adducts of C₁₄H₁₈BNO₄ are crucial for confirming the molecular formula.
-
Infrared (IR) Spectroscopy:
-
This technique is used to identify the functional groups present in a molecule. For 1-Boc-5-methyl-1H-indole-2-boronic acid, characteristic absorption bands for the B-OH and O-H stretching of the boronic acid, the C=O stretching of the Boc protecting group, and C-H and C=C stretching of the indole ring would be expected.
-
General Protocol: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution. The spectrometer measures the absorption of infrared radiation as a function of wavelength.
-
Logical Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized batch of 1-Boc-5-methyl-1H-indole-2-boronic acid would typically follow a logical progression of analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of 1-Boc-5-methyl-1H-indole-2-boronic acid.
Application in Synthesis: Suzuki-Miyaura Coupling
The primary utility of 1-Boc-5-methyl-1H-indole-2-boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the indole scaffold and various aryl or vinyl halides, providing a powerful tool for the synthesis of complex, substituted indoles with potential biological activity.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving 1-Boc-5-methyl-1H-indole-2-boronic acid.
Conclusion
1-Boc-5-methyl-1H-indole-2-boronic acid is a valuable reagent in modern organic synthesis. While detailed primary literature on its specific structure elucidation is not widely disseminated, its structure is well-established and routinely confirmed by standard spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy. The logical application of these techniques provides unambiguous confirmation of its chemical identity, ensuring its effective use in the synthesis of novel and potentially bioactive molecules.
An In-depth Technical Guide to the Solubility of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of boronic acids, presents available data for structurally related compounds as a proxy, and offers a detailed experimental protocol for determining its solubility. The guide also includes visualizations of the experimental workflow for solubility determination and a representative synthetic application, the Suzuki-Miyaura coupling reaction, to provide a practical context for its use.
Introduction
This compound is an important intermediate in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it a versatile reagent in cross-coupling reactions.[1] A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the foundational knowledge and practical methods to assess the solubility of the title compound.
General Solubility of Boronic Acids
Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. Their solubility is governed by several factors:
-
Polarity and Hydrogen Bonding: The hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, which generally leads to good solubility in polar organic solvents.[2]
-
Solvent Type: Ethers and ketones are often excellent solvents for boronic acids.[3][4] While soluble in many polar aprotic solvents, their solubility in nonpolar hydrocarbon solvents is typically very low.[3][4]
-
Substituent Effects: The nature of the substituents on the aromatic ring can influence solubility. The indole core of the title compound is relatively nonpolar, while the boronic acid and Boc groups add polarity.
-
Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, a process that can be influenced by temperature and solvent, affecting solubility measurements.[5]
Quantitative Solubility Data for Analogous Boronic Acids
| Solvent | Temperature (°C) | Solubility (x) |
| Chloroform | 25 | ~0.03 |
| 40 | ~0.06 | |
| Acetone | 25 | ~0.15 |
| 40 | ~0.25 | |
| 3-Pentanone | 25 | ~0.18 |
| 40 | ~0.30 | |
| Dipropyl Ether | 25 | ~0.22 |
| 40 | ~0.38 | |
| Methylcyclohexane | 25 | <0.01 |
| 40 | <0.01 |
Data adapted from solubility studies on phenylboronic acid.[3][4]
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath with controlled heating rate
-
Calibrated temperature probe (e.g., Pt100) with a precision of ±0.03 K
-
Luminance probe or laser scattering system for turbidity measurement
-
Analytical balance (accuracy of ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring vigorously to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, by measuring the intensity of a light beam passing through the solution with a luminance probe.[3][5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2][6] This point corresponds to a sharp increase in light transmittance.
-
Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a key synthetic application of the title compound.
Caption: Workflow for the dynamic method of solubility determination.
Caption: Suzuki-Miyaura coupling: a key application of the title compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers to approach its use in the laboratory. By understanding the general solubility behavior of boronic acids and employing the detailed dynamic method protocol, scientists can determine the solubility of the title compound in various solvents, thereby optimizing conditions for synthesis, purification, and formulation in their drug discovery and development efforts. The provided visualizations serve as a quick reference for the experimental workflow and a primary synthetic application.
References
Spectroscopic data for N-Boc-5-methylindole-2-boronic acid (NMR, MS)
Role of tert-Butoxycarbonyl protecting group in indole boronic acid
An In-depth Technical Guide on the Role of the tert-Butoxycarbonyl Protecting Group in Indole Boronic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents.[1][2][3] The functionalization of the indole core is therefore a cornerstone of modern medicinal chemistry. Indolylboronic acids are versatile intermediates that enable carbon-carbon and carbon-heteroatom bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2][4] However, the inherent reactivity of the indole N-H bond and the instability of the boronic acid moiety present significant synthetic challenges. This technical guide provides a comprehensive overview of the critical role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. It details how Boc protection enhances stability, modulates reactivity, and facilitates the synthesis of complex, biologically active molecules, thereby proving indispensable in drug discovery and development.[5][6][7]
The Challenge with Unprotected Indole Boronic Acids
Unprotected indole boronic acids are often difficult to handle and store due to their propensity for decomposition. Two primary degradation pathways are:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is common in aqueous or acidic conditions.
-
Oxidative Deboronation: The oxidation of the boronic acid, which can occur in the presence of air or other oxidants, leading to the corresponding indole alcohol.[8]
Furthermore, the acidic N-H proton of the indole ring can interfere with many standard organometallic reactions. It can react with bases or organometallic reagents, leading to undesired side products and reduced yields of the target molecule.
The Role of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is an acyl-type protecting group widely used for amines.[9] Its application to the indole nitrogen atom in indole boronic acids imparts several crucial advantages that address the aforementioned challenges.
-
Enhanced Stability: The Boc group significantly enhances the stability of the indole boronic acid.[5] By replacing the acidic N-H proton, it prevents N-H related side reactions. While N-Boc-indole-2-boronic acid derivatives are noted to be somewhat unstable, especially at high temperatures, the protection is crucial for their successful synthesis and use.[4] The electron-withdrawing nature of the carbonyl in the Boc group also modulates the electron density of the indole ring, which can influence the stability of the C-B bond.
-
Controlled Reactivity and Chemoselectivity: With the nitrogen atom protected, subsequent reactions occur predictably at other positions. This is particularly important in cross-coupling reactions where the unprotected N-H could otherwise interfere with the catalytic cycle.[10] This protection ensures that the boronic acid moiety is the primary reactive site for reactions like the Suzuki-Miyaura coupling.[11][12][13]
-
Regioselective Direction: The bulky Boc group can act as a directing group in C-H activation and borylation reactions.[2] For instance, iridium-catalyzed C-H borylation of unprotected indoles typically occurs at the C2 position, while N-Boc protected indoles can be selectively borylated at the C3 position, providing access to a different regioisomer.[1][14]
-
Improved Handling and Purification: The introduction of the lipophilic Boc group generally makes the molecule less polar and more soluble in common organic solvents. This often simplifies purification by standard techniques such as column chromatography and recrystallization.[4]
Synthesis and Experimental Protocols
The synthesis of N-Boc-indole boronic acids typically involves a two-step sequence: N-protection of the indole followed by borylation.
Logical Workflow for Synthesis and Application
Caption: General workflow for the synthesis and use of N-Boc-indole boronic acids.
Detailed Protocol: Synthesis of N-Boc-indole-2-boronic acid[4]
Step 1: Synthesis of 1-Boc-indole
-
To a solution of indole (0.224 mol) and 4-dimethylaminopyridine (DMAP, 0.022 mol) in dichloromethane (250 mL) at room temperature, add di-tert-butyl dicarbonate (Boc anhydride, 0.269 mol) dropwise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH to weakly acidic with dilute HCl.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/petroleum ether) to obtain 1-Boc-indole as an oily liquid.
Step 2: Synthesis of N-Boc-indole-2-boronic acid
-
Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.
-
Add lithium diisopropylamide (LDA, 2 M solution, 0.241 mol) dropwise with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, adjust the pH to 7 with dilute HCl.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate to yield N-Boc-indole-2-boronic acid as an off-white solid.
Application in Suzuki-Miyaura Cross-Coupling
N-Boc-indole boronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-arylindoles and other substituted indole derivatives.[4][5]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle involving an N-Boc-indole boronic acid.
General Protocol: Suzuki-Miyaura Coupling[15]
-
In a reaction vessel, combine the N-Boc-indole boronic acid (1.0 equiv.), aryl halide (1.2 equiv.), and a base such as K₃PO₄ (4.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 5 mol %).
-
Add the solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Notably, under certain Suzuki-Miyaura conditions, particularly with bases like K₃PO₄ at elevated temperatures, the Boc group can be cleaved in situ, which eliminates the need for a separate deprotection step.[15]
Deprotection Strategies
When the Boc group needs to be removed post-coupling, several reliable methods are available.
-
Acidic Cleavage: The most common method involves treating the N-Boc-indole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or aqueous HCl. The byproducts, CO₂ and isobutene, are volatile and easily removed.[9]
-
Thermal Cleavage: Heating the N-Boc protected compound can also effect deprotection, providing a clean method that avoids acidic reagents.[14]
Quantitative Data Summary
The use of the Boc group is critical for achieving high yields and purity in the synthesis and subsequent reactions of indole boronic acids.
Table 1: Representative Yields in Synthesis and Coupling of Boc-Protected Indoles
| Entry | Substrate/Reaction | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Indole -> 1-Boc-Indole | (Boc)₂O, DMAP, DCM | 1-Boc-Indole | High (not specified) | [4] |
| 2 | 1-Boc-Indole -> Boronic Acid | LDA, B(OⁱPr)₃, THF; then HCl | N-Boc-indole-2-boronic acid | High (not specified) | [4] |
| 3 | N-Boc-pyrazole + p-tolylboronic acid | XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C | Coupled biaryl product | 81% | [15] |
| 4 | N-Boc-pyrazole + benzeneboronic acid | XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C | Coupled biaryl product | 84% | [15] |
| 5 | N-Boc-pyrazole + o-tolylboronic acid | XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C | Coupled biaryl product | 91% | [15] |
| 6 | N-Boc-pyrazole + 4-nitrophenylboronic acid | XPhos Pd G2, K₃PO₄, dioxane/H₂O, 100°C | Coupled biaryl product | 45% |[15] |
Note: Data from reference[15] is for a Boc-protected pyrazole system but illustrates typical yields and conditions applicable to similar heterocyclic systems.
Conclusion
The tert-butoxycarbonyl protecting group is an essential tool in the chemistry of indole boronic acids. Its use provides a robust strategy to enhance chemical stability, prevent undesirable side reactions, and direct reactivity, thereby enabling the efficient synthesis of complex indole-containing molecules. For researchers in organic synthesis and drug development, mastering the application of the Boc group is key to unlocking the full synthetic potential of indole boronic acids as building blocks for novel therapeutics and advanced materials. The straightforward introduction and removal of the Boc group, combined with its profound impact on reaction outcomes, solidifies its position as the protecting group of choice in this important area of chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. quora.com [quora.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. | CoLab [colab.ws]
- 14. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Functionalized Indole Scaffolds from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. The development of efficient and versatile methods for the functionalization of this privileged heterocycle is of paramount importance. This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of functionalized indole scaffolds, with a particular focus on the pivotal role of boronic acids as key building blocks. This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key processes for enhanced understanding.
Core Synthetic Methodologies: Leveraging Boronic Acids for Indole Functionalization
Boronic acids and their derivatives have emerged as indispensable reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance. In the context of indole chemistry, they are primarily employed in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling: Forging C-C Bonds on the Indole Nucleus
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction can be applied to introduce a wide array of aryl, heteroaryl, and vinyl substituents at various positions of the indole ring.
Two primary strategies are employed:
-
Strategy A: Coupling of an Indolylboronic Acid with an Organic Halide. In this approach, a pre-functionalized indole bearing a boronic acid moiety is coupled with an aryl or vinyl halide. This is particularly useful for introducing diverse functionalities onto a specific position of the indole.
-
Strategy B: Coupling of a Haloindole with a Boronic Acid. This is the more common approach, where a readily available bromo- or iodo-substituted indole is coupled with a diverse range of commercially available or synthetically accessible boronic acids.[2]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Chan-Lam Coupling: Constructing the N-Aryl Indole Moiety
The Chan-Lam coupling reaction provides a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of C-N bonds.[3] This copper-catalyzed method facilitates the N-arylation of indoles using arylboronic acids, a transformation that is crucial for the synthesis of many biologically active compounds.[4] The reaction is often carried out under mild conditions, sometimes even open to the air, making it an attractive method for late-stage functionalization.[5]
The general workflow for a Chan-Lam N-arylation of an indole is illustrated below.
Quantitative Data Summary
The following tables summarize quantitative data for representative Suzuki-Miyaura and Chan-Lam reactions for the functionalization of indole scaffolds.
Table 1: Suzuki-Miyaura C-2 Arylation of Indoles[6]
| Entry | Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylindole | Phenylboronic acid | Pd(TFA)₂ (5) | TFA | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Indole | 4-Methoxyphenylboronic acid | Pd(TFA)₂ (5) | TFA | 1,4-Dioxane/H₂O | 100 | 12 | 82 |
| 3 | N-Methylindole | 4-Chlorophenylboronic acid | Pd(TFA)₂ (5) | TFA | 1,4-Dioxane/H₂O | 100 | 12 | 78 |
| 4 | Indole | 3-Tolylboronic acid | Pd(TFA)₂ (5) | TFA | 1,4-Dioxane/H₂O | 100 | 12 | 80 |
| 5 | N-Boc-indole | Phenylboronic acid | Pd(TFA)₂ (5) | TFA | 1,4-Dioxane/H₂O | 100 | 12 | 75 |
Table 2: Chan-Lam N-Arylation of Indoles[3]
| Entry | Indole Substrate | Arylboronic Acid | Copper Source (eq) | Base | Solvent | Temp | Time (d) | Yield (%) |
| 1 | Indole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 2 | 65 |
| 2 | Indole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 2 | 72 |
| 3 | Indole | 4-Chlorophenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 2 | 55 |
| 4 | 5-Nitroindole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 2 | 40 |
| 5 | Indole | 2-Tolylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 2 | 58 |
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed C-2 Arylation of Indoles via Suzuki-Miyaura Coupling[6]
To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, the indole (0.6 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 2.0 equiv), Pd(TFA)₂ (0.06 mmol, 5 mol%), and trifluoroacetic acid (TFA, 1.2 mmol, 2.0 equiv) are added. 1,4-Dioxane and water (3:1 ratio, to make a 1.0 M solution with respect to the indole) are then added. The reaction mixture is stirred at 100 °C for 4–12 hours. Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting residue is diluted with ethyl acetate (25 mL) and washed with a saturated aqueous solution of NaHCO₃ (2 x 15 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired 2-arylated indole.
General Procedure for Copper-Catalyzed N-Arylation of Indoles via Chan-Lam Coupling[3]
In a flask, the indole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous cupric acetate (1.0 equiv) are combined. Dichloromethane is added as the solvent, followed by the addition of pyridine (2.0 equiv) as the base. The reaction mixture is stirred at room temperature and is open to the air for 2 days. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the N-arylated indole.
Domino and Cascade Reactions
Domino and cascade reactions involving boronic acids offer an elegant and atom-economical approach to constructing complex indole scaffolds in a single synthetic operation. For instance, a one-pot synthesis of indole-3-carboxylic esters has been developed through a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction.[6] This process begins with the N-arylation of an ester (Z)-3-aminoacrylate with an arylboronic acid, followed by an intramolecular C-H activation and cyclization to form the indole ring.[7]
This guide provides a foundational understanding of the synthesis of functionalized indole scaffolds using boronic acids. The methodologies presented are robust and have been widely adopted in both academic and industrial research. For specific applications, optimization of the reaction conditions may be necessary to achieve desired outcomes.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of C-H Borylation for Indole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of the indole core is of paramount importance in synthetic chemistry and drug discovery. Among the various strategies, transition metal-catalyzed and, more recently, metal-free Carbon-Hydrogen (C-H) borylation has emerged as a powerful tool for the direct introduction of a versatile boron functionality onto the indole ring. This borylation process provides a gateway to a wide range of subsequent transformations, including cross-coupling reactions, oxidations, and aminations, thereby enabling the synthesis of complex indole derivatives with high atom and step economy.
This technical guide provides a comprehensive overview of the mechanisms governing the C-H borylation of indoles. It delves into the intricacies of various catalytic systems, the role of directing groups in controlling regioselectivity, and the key steps involved in the catalytic cycles. Detailed experimental protocols for seminal reactions are provided, alongside a compilation of quantitative data to facilitate comparison between different methodologies.
I. Transition Metal-Catalyzed C-H Borylation of Indoles
The regioselective C-H borylation of indoles can be achieved using various transition metal catalysts, with Iridium, Rhodium, and Palladium being the most extensively studied. The choice of metal, ligand, and directing group plays a crucial role in determining the position of borylation on the indole ring.
Iridium-Catalyzed C-H Borylation
Iridium catalysts, particularly those coordinated with bipyridine-based ligands, are highly effective for the C-H borylation of a wide range of aromatic and heteroaromatic substrates, including indoles. The generally accepted mechanism for Iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[1]
A key strategy for controlling the regioselectivity of Iridium-catalyzed borylation of indoles is the use of directing groups on the indole nitrogen. For instance, a hydrosilyl directing group can direct the borylation to the C7 position.[2][3][4][5] In the absence of a directing group or with simple N-acyl protection, borylation often occurs at the C3 position.[6][7]
Catalytic Cycle for Iridium-Catalyzed C7-H Borylation:
The catalytic cycle for the Iridium-catalyzed C7-H borylation of an N-silyl protected indole is depicted below. The cycle is initiated by the reaction of the active Ir(III) catalyst with the borylating agent, typically bis(pinacolato)diboron (B₂pin₂), to form an Iridium-tris(boryl) complex. This is followed by the coordination of the indole substrate and subsequent oxidative addition of the C-H bond to the Iridium center, forming an Ir(V) intermediate. Finally, reductive elimination furnishes the borylated indole and regenerates the active Ir(III) catalyst.
Figure 1: Simplified Iridium-catalyzed C7-H borylation cycle.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have also been successfully employed for the directed C-H functionalization of indoles.[8][9] Similar to Iridium catalysis, directing groups on the indole nitrogen are crucial for achieving high regioselectivity. For instance, a phosphinoyl directing group can facilitate C7-arylation with arylboronic acids, a process mechanistically related to borylation.[10] Rhodium(III) catalysts are often used, and the mechanism typically proceeds through a concerted metalation-deprotonation pathway.[10][11][12][13]
Proposed Catalytic Cycle for Rhodium-Catalyzed C7-H Alkenylation:
The catalytic cycle for the Rhodium(III)-catalyzed C7-H alkenylation of an N-pyridinyl protected indoline is illustrative of the general mechanism. The active Rh(III) catalyst undergoes C-H activation at the C7 position, assisted by the directing group, to form a rhodacycle intermediate. Coordination of the alkene, followed by migratory insertion and β-hydride elimination, yields the C7-alkenylated product and regenerates the active catalyst.
Figure 2: Simplified Rhodium-catalyzed C7-H alkenylation cycle.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is well-established for C-H arylation of indoles, which shares mechanistic features with C-H borylation.[1][14] Directing groups are again instrumental in controlling regioselectivity, with C2 and C7 being common sites of functionalization.[1][15] The catalytic cycle can proceed through either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway, depending on the reaction conditions and the nature of the arylating agent.[16] For C-H arylation with arylboronic acids, a Pd(II) catalyst is often employed.[1]
Proposed Experimental Workflow for Palladium-Catalyzed C2-Arylation:
The following diagram illustrates a typical experimental workflow for the Palladium-catalyzed C2-arylation of an indole with an arylboronic acid.
Figure 3: Workflow for Pd-catalyzed indole C2-arylation.
II. Metal-Free C-H Borylation of Indoles
In recent years, metal-free C-H borylation methods have gained significant attention as a more sustainable and cost-effective alternative to transition metal catalysis. These reactions typically employ strong boron electrophiles, such as boron trihalides (e.g., BBr₃), and often require a directing group to achieve regioselectivity.[2][17][18][19]
The mechanism of metal-free electrophilic borylation is believed to proceed through the coordination of the Lewis acidic boron reagent to a Lewis basic site on the directing group. This brings the boron electrophile into proximity with the target C-H bond, facilitating an electrophilic aromatic substitution-type reaction.
Logical Relationship in N-Acyl Directed C7-Borylation:
The regioselectivity in N-acyl directed C7-borylation of indoles with BBr₃ is governed by the formation of a six-membered intermediate where the carbonyl oxygen of the acyl group coordinates to the boron atom. This coordination pre-organizes the substrate for electrophilic attack at the C7 position.
Figure 4: Logic of N-acyl directed C7-borylation with BBr₃.
III. Quantitative Data Summary
The following tables summarize representative quantitative data for the C-H borylation of indoles under different catalytic systems.
Table 1: Iridium-Catalyzed C-H Borylation of Indoles
| Entry | Substrate (Protecting Group) | Catalyst System | Borylating Agent | Position | Yield (%) | Reference |
| 1 | N-Acyl Indole | [Ir(COD)OMe]₂ (ligand-free) | HBpin | C3 | 75-95 | [20] |
| 2 | N-H Indole | [Ir(COD)Cl]₂ / dtbpy | B₂pin₂ | C2 | 85 | [21] |
| 3 | N-SiEt₂H Indole | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | C7 | >95 | [3][4] |
| 4 | 6-Methoxy-N-diethylhydrosilyl-indole | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | C7 | High | [2] |
Table 2: Metal-Free C-H Borylation of Indoles
| Entry | Substrate (Directing Group) | Borylating Agent | Position | Yield (%) | Reference |
| 1 | N-Pivaloyl Indole | BBr₃ | C7 | 60-85 | [17][18][19] |
| 2 | N-Acyl Indole | BBr₃ | C7 (major), C2 (minor) | Variable | [19] |
| 3 | N-Methyl Indole | NHC·BH₃ / I₂ | C2 | >90 | N/A |
| 4 | N-Alkyl Indole | B₂pin₂ / BF₃·OEt₂ | C2 | Good | [19] |
IV. Experimental Protocols
Protocol 1: Iridium-Catalyzed C7-H Borylation of N-Silyl-Protected Indole
This protocol is adapted from the work of Hartwig and coworkers.[4][5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Ir(COD)OMe]₂ (1-2.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-5 mol %) in anhydrous and degassed cyclohexane or THF is stirred at room temperature for 10-20 minutes.
-
Reaction Setup: To the catalyst solution, add bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents) and the N-silyl-protected indole substrate (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Metal-Free C7-H Borylation of N-Acyl-Protected Indole
This protocol is based on the methodologies developed by Ingleson, Shi, and others.[2][17][18][19]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the N-acyl-protected indole (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).
-
Addition of Borylating Agent: The solution is cooled to 0 °C, and a solution of boron tribromide (BBr₃) (1.2-1.5 equivalents) in DCM is added dropwise.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to 40-60 °C for 12-16 hours. The reaction progress is monitored by TLC.
-
Quenching and Esterification: After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a mixture of pinacol (3 equivalents) and triethylamine (6 equivalents) in DCM. The mixture is then stirred at 60 °C for 1 hour to form the pinacol ester.
-
Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
V. Conclusion
The C-H borylation of indoles represents a significant advancement in synthetic methodology, providing a direct and efficient route to versatile building blocks for drug discovery and materials science. This technical guide has provided an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with both transition metal-catalyzed and metal-free borylation strategies. A thorough understanding of the underlying catalytic cycles and the factors governing regioselectivity is crucial for the rational design of synthetic routes to complex indole-containing molecules. The continued development of novel catalysts and directing groups is expected to further expand the scope and utility of this powerful transformation.
References
- 1. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed, silyl-directed borylation of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ligand-free iridium-catalyzed regioselective C–H borylation of indoles | Semantic Scholar [semanticscholar.org]
- 8. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Guide to Commercerially Available Substituted Indole-2-Boronic Acids for Researchers and Drug Development Professionals
Introduction
Substituted indole-2-boronic acids are a class of versatile building blocks with significant applications in medicinal chemistry and materials science. Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. The indole scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a boronic acid moiety at the 2-position of the indole ring opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of substituted indole-2-boronic acids, their synthesis, and their application in drug discovery, with a focus on quantitative data and detailed experimental protocols.
Commercially Available Substituted Indole-2-Boronic Acids
A variety of substituted indole-2-boronic acids are commercially available from several chemical suppliers. These compounds feature substitutions on the indole nitrogen (often protected with a Boc group) or on the benzene ring of the indole nucleus. The availability of these building blocks greatly accelerates the drug discovery process by providing ready access to key synthetic intermediates.
Below is a table summarizing a selection of commercially available substituted indole-2-boronic acids and their suppliers.
| Compound Name | Structure | Substitution Pattern | Supplier(s) |
| N-Boc-indole-2-boronic acid | N-Boc | Sigma-Aldrich, Thermo Scientific Chemicals, Santa Cruz Biotechnology | |
| N-Boc-5-methoxy-indole-2-boronic acid | N-Boc, 5-Methoxy | Sigma-Aldrich, CP Lab Safety | |
| 1-Boc-5-bromoindole-2-boronic acid | N-Boc, 5-Bromo | INDOFINE Chemical Company, Inc., Sigma-Aldrich | |
| 7-Methylindole-2-boronic acid pinacol ester | 7-Methyl | Amerigo Scientific, Parchem | |
| 5-Benzyloxy-1-BOC-indole-2-boronic acid | 5-Benzyloxy, N-Boc | AB Enterprises | |
| 6-Fluoro-1H-indole-2-boronic acid | 6-Fluoro | Advanced ChemBlocks | |
| (1-Methylindolin-7-yl)boronic acid | 7-B(OH)₂, N-Methyl (indoline) | Smolecule |
Quantitative Data: Biological Activities of Indole-2-Boronic Acid Derivatives
Substituted indole derivatives have been investigated for a wide range of biological activities. The introduction of a boronic acid functional group can lead to potent inhibitors of various enzymes. Below is a summary of reported quantitative biological data for indole-related boronic acid derivatives.
| Compound Class | Target | Reported Activity | Reference |
| Furo[3,2-b]indole derivatives | Anticancer (A498 cell line) | Log IC50 = 65.596(qC2) + 366.764(qC6) – 92.742(qC11) + 503.297(HOMO) – 492.550(LUMO) – 76.966 | [1] |
| Dipeptidyl boronic acids | Proteasome | IC50 of 4.60 nM (more potent than Bortezomib) | [2] |
| Triazole-based boronic acids | β-Lactamase (KPC-2) | Kᵢ = 730 nM | [3] |
| Triazole-based boronic acids | β-Lactamase (AmpC) | Kᵢ = 140 nM | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of substituted indole-2-boronic acids. This section provides methodologies for a key synthetic transformation and a representative cross-coupling reaction.
Synthesis of N-Boc-indole-2-boronic acid
This protocol describes the synthesis of N-Boc-indole-2-boronic acid via lithiation of N-Boc-indole followed by quenching with a borate ester.[4]
Materials:
-
1-Boc-indole
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve 1-Boc-indole and triisopropyl borate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere of nitrogen or argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl while the solution is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-Boc-indole-2-boronic acid.
Suzuki-Miyaura Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a substituted indole-2-boronic acid with an aryl halide.[5]
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, DMF/water, toluene/ethanol/water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, combine (7-Bromo-1H-indol-2-yl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the chosen solvent system to the vessel.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-bromo-1H-indole.
Signaling Pathways and Experimental Workflows
The biological activity of substituted indole-2-boronic acids often stems from their ability to interact with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights for researchers.
Proteasome Inhibition Pathway
Dipeptidyl boronic acids, which can be synthesized from indole-2-boronic acid derivatives, are known to be potent inhibitors of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.
Caption: Proteasome inhibition by an indole-2-boronic acid derivative.
General Experimental Workflow for Synthesis and Evaluation
The development of novel therapeutic agents based on substituted indole-2-boronic acids typically follows a structured workflow, from synthesis to biological evaluation.
Caption: A typical workflow for drug discovery using indole-2-boronic acids.
Logical Relationship of Indole-2-Boronic Acid Derivatives
The structural diversity of indole-2-boronic acids can be categorized based on their substitution patterns, which in turn influences their chemical properties and biological activities.
Caption: Classification of substituted indole-2-boronic acids.
References
- 1. ojs.jmolekul.com [ojs.jmolekul.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-BOC-5-BROMOINDOLE-2-BORONIC ACID | 475102-13-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a specialized heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products. The presence of a boronic acid moiety at the 2-position of the indole ring makes this compound a versatile precursor for the synthesis of a wide array of complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in organic synthesis. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 475102-14-8 |
| Molecular Formula | C₁₄H₁₈BNO₄ |
| Molecular Weight | 275.11 g/mol |
| Appearance | Solid |
| Melting Point | 112-116 °C |
| Solubility | Soluble in common organic solvents such as methanol, THF, and DMSO. |
Spectroscopic Data
-
¹H NMR: Protons of the indole ring, the methyl group, the tert-butyl group, and the B(OH)₂ group.
-
¹³C NMR: Carbons of the indole core, the methyl group, the Boc protecting group, and the carbon atom attached to the boron.
-
IR Spectroscopy: Characteristic absorption bands for N-H (if deprotected), C-H, C=O (from the Boc group), and B-O bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available indole derivative. A general and plausible synthetic route is outlined below.
Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation based on common synthetic methods for analogous compounds.
Step 1: Protection of 5-Methyl-1H-indole
-
To a solution of 5-methyl-1H-indole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-5-methyl-1H-indole.
Step 2: Bromination at the 2-position
-
Dissolve N-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 2-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole.
Step 3: Borylation
-
Dissolve 2-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (B(OiPr)₃) (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a powerful tool for the synthesis of 2-aryl or 2-heteroaryl-5-methylindoles, which are common motifs in pharmacologically active molecules.
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Below is a table summarizing typical conditions used for the coupling of indole boronic acids.
| Parameter | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O |
| Reaction Temperature | 80-120 °C |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted indole derivative.
Biological Significance of 2-Substituted 5-Methylindoles
While specific biological activities for compounds directly synthesized from this compound are not extensively reported in publicly available literature, the 2-substituted 5-methylindole scaffold is a key feature in a variety of biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Agents: The indole nucleus is present in several compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological disorders.
The ability to readily introduce diverse aryl and heteroaryl substituents at the 2-position of the 5-methylindole core using this boronic acid building block makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex indole derivatives. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for the construction of C-C bonds, enabling the creation of diverse molecular architectures. This technical guide provides essential information for researchers and scientists working in the field of organic synthesis and medicinal chemistry, facilitating the use of this compound in the development of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this building block is warranted and holds significant promise for future drug discovery efforts.
An In-depth Technical Guide to Suzuki-Miyaura Reactions with Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is particularly pivotal in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures.[1][3][4] This guide provides a comprehensive overview of the Suzuki-Miyaura reaction with a specific focus on the use of heterocyclic boronic acids, which are instrumental in developing novel therapeutic agents.
Heterocyclic compounds are integral to a vast number of pharmaceuticals due to their ability to modulate physicochemical properties such as polarity, solubility, and lipophilicity, which in turn affects their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[5] The Suzuki-Miyaura reaction offers a powerful method for incorporating these vital structural motifs.[5][6]
Challenges in Suzuki-Miyaura Reactions with Heterocyclic Boronic Acids
Despite its utility, the application of heterocyclic boronic acids in Suzuki-Miyaura couplings is not without its challenges. These substrates can be prone to decomposition and side reactions under typical coupling conditions.[1][7]
A primary side reaction is protodeboronation , the cleavage of the carbon-boron bond by a proton source, which is often exacerbated by the basic conditions required for the reaction.[7][8][9] Furan, thiophene, and pyrrole boronic acids are particularly susceptible to this decomposition pathway.[7][9] Additionally, the Lewis basic nitrogen atoms in π-deficient heterocycles like pyridine can coordinate to the palladium catalyst, leading to deactivation and lower yields.[5][9][10] This is famously known as the "2-pyridyl problem".[9]
To address these challenges, several strategies have been developed, including the use of more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates.[7][8][9][11] These "masked" reagents can offer increased stability and slowly release the boronic acid under the reaction conditions.[7][11]
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[12]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[12][15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Reaction Conditions and Yields
The success of a Suzuki-Miyaura reaction with a heterocyclic boronic acid is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative data from various studies.
Table 1: Coupling of Heterocyclic Boronic Acids with Aryl Halides
| Heterocyclic Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Furanboronic acid | 4-Chloroanisole | 13 (2) | - | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 |
| 2-Thiopheneboronic acid | 4-Chlorotoluene | 13 (2) | - | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| N-Boc-2-pyrroleboronic acid | 4-Chloroanisole | 13 (2) | - | K₃PO₄ | THF/H₂O | 40 | 0.5 | 96 |
| 3-Furanboronic acid | 4-Chlorobenzonitrile | 13 (2) | - | K₃PO₄ | THF/H₂O | rt | 0.5 | 98 |
| 3-Thiopheneboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | 13 (2) | - | K₃PO₄ | THF/H₂O | rt | 0.5 | 97 |
| 5-Indoleboronic acid | 2-Chloropyrazine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 3-Pyridylboronic acid | 2-Amino-5-chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 12 | 92 |
Data compiled from various sources.[4][7][16] Catalyst 13 is a specific precatalyst mentioned in the source literature.
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
| Heterocyclic Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
| 2-Furanboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 78 |
| 1-Methyl-1H-pyrazole-5-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 92 |
This table illustrates the use of microwave irradiation to accelerate reaction times.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids with (Hetero)aryl Chlorides using a Palladium Precatalyst [7]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1 mmol), the heterocyclic boronic acid (1.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol %).
-
Solvent and Base Addition: The vial is sealed with a septum and purged with argon. Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are then added via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or 40 °C. The progress of the reaction is monitored by TLC or GC/MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1]
-
Reagent Addition: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the heterocyclic boronic acid (0.5 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a previously degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Reaction Sealing and Irradiation: Seal the vial under an argon atmosphere and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Extraction and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by flash column chromatography.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of complex molecules containing heterocyclic moieties, which are of great importance in drug discovery. While challenges such as protodeboronation and catalyst inhibition exist, the development of advanced catalyst systems, stable boronic acid derivatives, and optimized reaction protocols, including microwave-assisted methods, have significantly expanded the scope and utility of this reaction.[1][16] This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of Suzuki-Miyaura reactions with heterocyclic boronic acids in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06662G [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] This protocol details the application of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid as a key building block in the synthesis of 2-aryl-5-methyl-1H-indoles. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[2] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled and efficient coupling, and can be readily removed post-coupling if required.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The presence of a base is crucial for the activation of the boronic acid in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, 1,2-Dimethoxyethane (DME), Toluene, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
General Procedure (Conventional Heating)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1-Boc-5-methyl-1H-indole.
Microwave-Assisted Procedure
For rapid synthesis, microwave irradiation can significantly reduce reaction times.[4]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., DME/H₂O or EtOH/H₂O).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional heating method.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound and related compounds.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2-Bromoiodobenzene | PdCl₂ (1 mol%) | K₂CO₃ | Anisole | 80 °C / 20 h | 76 | [5] |
| 4-Bromoanisole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 °C / 12 h | 85-95 (Typical) | General Protocol |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DME/H₂O | 85 °C / 6 h | 80-90 (Typical) | General Protocol |
| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 °C / 4 h | >90 (Typical) | General Protocol |
Note: "Typical" yields are based on general literature for similar Suzuki couplings of N-Boc-indole-2-boronic acids and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki coupling experiment.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Development
The 2-aryl-5-methyl-1H-indole core synthesized through this protocol is a valuable scaffold in drug discovery. It is a key structural motif in compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The ability to readily introduce diverse aryl and heteroaryl groups at the 2-position allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the identification of novel therapeutic agents.
References
- 1. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc-Indole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-indole boronic acids. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the indole scaffold.
Introduction
The indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The functionalization of the indole core, particularly through the formation of carbon-carbon bonds, is a key strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction, a versatile and robust method for C-C bond formation, has been widely applied to achieve this. The use of N-tert-butoxycarbonyl (Boc) protected indole boronic acids offers advantages in terms of stability and solubility, facilitating their use in a wide range of coupling reactions.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of N-Boc-indole boronic acids. These notes provide data on the performance of various catalytic systems and detailed protocols to guide researchers in optimizing their reaction conditions.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts and ligands in the Suzuki-Miyaura cross-coupling of indole derivatives. While specific data for N-Boc-indole boronic acids can be limited, the data for related indole systems provide a strong basis for catalyst selection.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [1]
This reaction serves as a relevant model for the coupling of indolylboronic acids with heteroaryl halides.
| Palladium Source (mol%) | Ligand (mol%) | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (3) | 75 | 56 |
| Pd₂(dba)₃ (2) | SPhos (3) | 71 | 52 |
| Pd₂(dba)₃ (2) | RuPhos (3) | 59 | 40 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (3) | 23 | 10 |
| Pd(OAc)₂ (2) | XPhos (3) | 68 | 49 |
| Pd(OAc)₂ (2) | SPhos (3) | 65 | 47 |
| XPhos Pd G2 (2.5) | - | 87 | 69 |
| SPhos Pd G2 (2.5) | - | 97 | 80 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]
Table 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromo-N-Boc-indole with Phenylboronic Acid [2]
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Water | 120 (Microwave) | 1.5 | 82 (mostly deprotected) |
Note: The N-Boc protecting group was found to be labile under these thermal conditions, leading to a significant amount of the deprotected 5,7-diarylindole.[2]
Table 3: Influence of N-Protection on Suzuki Coupling of Indolylboronic Acids with Phenyl Bromides [3]
| Indole Boronic Acid | Protecting Group | Yield (%) |
| Indolylboronic acid | None | Highest |
| Indolylboronic acid | Boc | Lower |
| Indolylboronic acid | Tos | Lowest |
This trend suggests that for Suzuki couplings where the indole moiety is the boronic acid partner, the presence of an N-protecting group can be detrimental to the reaction yield.[3]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of indole derivatives, which can be adapted for N-Boc-indole boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Boc-Indole Boronic Acid with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-indole boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., SPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the N-Boc-indole boronic acid (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent system (e.g., dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1][4]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromo-N-Boc-indole[2]
Materials:
-
5,7-Dibromo-N-Boc-indole (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (3.0 equiv)
-
Water
Procedure:
-
In a microwave vial, combine 5,7-dibromo-N-Boc-indole (1.0 equiv), the arylboronic acid (2.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3.0 equiv).[2]
-
Add water to the vial.[2]
-
Seal the vial and sonicate for 30 seconds.[2]
-
Heat the reaction mixture under microwave irradiation at 120 °C for 1.5 hours.[2]
-
After cooling, extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1. Note that significant deprotection of the Boc group may occur under these conditions.[2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
This diagram outlines the key steps in a typical experimental procedure for the Suzuki-Miyaura coupling of an N-Boc-indole boronic acid.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5-Methylindole-2-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. These application notes provide detailed protocols and reaction conditions for the coupling of various aryl halides with 5-methylindole-2-boronic acid, a key building block for the synthesis of biologically active indole derivatives. The protocols described herein, including conventional and microwave-assisted methods, offer robust and efficient pathways to 2-aryl-5-methylindoles.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Below are tables summarizing typical reaction conditions and yields for the coupling of aryl halides with boronic acids, which can be adapted for 5-methylindole-2-boronic acid.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80-95[2] |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 69-90[2] |
| Aryl Bromide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-92 |
| Aryl Iodide | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 8 | 85-98 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 | 25-40 | 85-97[3] |
| Aryl Bromide | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | Ethanol/H₂O | 120 | 2 | 80-95[4] |
| Aryl Chloride | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | 70-88[5] |
| Aryl Bromide | Pd EnCat™ (5) | Bu₄NOAc (2) | Ethanol | 120 | 10 | >98 (conversion) |
Experimental Protocols
The following are detailed methodologies for performing the Suzuki-Miyaura coupling of aryl halides with 5-methylindole-2-boronic acid under both conventional heating and microwave irradiation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol is adapted from procedures for the coupling of nitrogen-rich heterocycles and is suitable for a broad range of aryl halides.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
5-Methylindole-2-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), 5-methylindole-2-boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02-0.05 mmol), and phosphine ligand (if required, 0.03-0.06 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a rapid and efficient method for the synthesis of 2-aryl-5-methylindoles, adapted from established microwave-assisted procedures.[4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
5-Methylindole-2-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, or a specialized microwave-active catalyst) (0.001-0.05 mmol)
-
Base (e.g., KOH, K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Ethanol/Water 1:1, Dioxane/Water 2:1)
-
Microwave vial (10 mL) with a Teflon septum
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), 5-methylindole-2-boronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.001-0.05 mmol).
-
Add the solvent system (e.g., 2 mL of Ethanol/Water 1:1) and a magnetic stir bar.
-
Seal the vial with a Teflon septum and an aluminum crimp top.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: ramp the temperature to 100-120 °C and hold for 2-40 minutes with stirring. The power should be set to ensure a safe and controlled temperature increase.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Application of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic Acid in Pharmaceutical Synthesis: A Detailed Overview
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid has emerged as a critical building block for medicinal chemists, primarily utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected indole core functionalized with a reactive boronic acid moiety, makes it an invaluable tool in modern drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, facilitating its use in intricate synthetic pathways. This application note provides a comprehensive overview of its primary application in Suzuki-Miyaura cross-coupling reactions, detailed experimental protocols, and its role in the synthesis of promising drug candidates.
Primary Application: Suzuki-Miyaura Cross-Coupling Reactions
The principal application of this compound in pharmaceutical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of 2-aryl- and 2-heteroaryl-substituted indoles, which are prevalent structural motifs in a vast array of biologically active molecules and approved drugs. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
The Suzuki-Miyaura reaction offers several advantages for pharmaceutical synthesis, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides. This versatility allows for the rapid generation of diverse libraries of indole-based compounds for biological screening and lead optimization.
Key Therapeutic Areas and Drug Candidates
The utility of this compound is highlighted by its use in the synthesis of inhibitors for various enzymes implicated in disease. A notable example is its application in the development of soluble epoxide hydrolase (sEH) inhibitors . sEH is a therapeutic target for a range of cardiovascular, inflammatory, and pain-related disorders. The potent and selective sEH inhibitor, GSK2256294 , which has been evaluated in clinical trials, incorporates a 2-substituted indole moiety that can be synthesized using this boronic acid. The inhibition of sEH has shown potential in treating conditions such as hypertension, diabetes, and chronic obstructive pulmonary disease (COPD).
Furthermore, the 2-arylindole scaffold is a core component of numerous kinase inhibitors . Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The ability to readily synthesize a variety of 2-arylindoles through Suzuki-Miyaura coupling with this compound allows for the exploration of structure-activity relationships (SAR) in the development of novel anticancer agents.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar transformations.
Synthesis of 2-Aryl-5-methyl-1H-indoles
This procedure details the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
General Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(tert-butoxycarbonyl)-5-methyl-1H-indole.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected indole is the final target.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving indole boronic acids and related substrates, providing a reference for expected outcomes.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 2-Bromopyridine | (1-Boc-indol-2-yl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 (estimated) |
| 3-Bromoquinoline | (5-Methyl-1H-indol-2-yl)boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 88 |
Note: Yields are highly dependent on the specific substrates, catalyst, and conditions used and should be optimized for each reaction.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Drug Discovery and Development Pipeline
Caption: The role of indole synthesis in the drug discovery pipeline.
Application Notes and Protocols for the Synthesis of Biaryl Compounds via Suzuki Reaction with Indole Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1][2] Consequently, the functionalization of the indole core is of significant interest in drug discovery.[1]
This document provides detailed protocols for the Suzuki-Miyaura coupling of indole boronic acids with various aryl halides to synthesize biaryl compounds. Biaryl moieties are pivotal structural motifs in numerous biologically active compounds and pharmaceuticals.[3] The methodologies and data presented here offer a robust starting point for researchers developing novel indole-based compounds for a wide range of applications, from medicinal chemistry to materials science.[1][4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled biaryl product and regenerate the palladium(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, where reaction conditions must be carefully optimized to prevent side reactions and catalyst inhibition.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of indole boronic acids with aryl halides. Optimization of these conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask or microwave vial, combine the indole boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).[3][5]
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).[3][5]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.[3][5][6]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]
Caption: General experimental workflow for Suzuki coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of Suzuki-Miyaura coupling reactions involving indole boronic acids and related substrates, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.
Table 1: Optimization of Suzuki Coupling with Indole Derivatives [5]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 75 |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 88 |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 4 | 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 5 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-Fluorophenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 99 |
P1: XPhos-derived precatalyst.
Table 2: Synthesis of 5,7-Diarylindoles via Double Suzuki-Miyaura Coupling [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Toluene | 75 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Dioxane | 60 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (3) | H₂O | 91 |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | H₂O | 85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | H₂O | 78 |
Reactions were performed with 5,7-dibromoindole at 120 °C under microwave irradiation.
Application in Drug Development: Targeting Signaling Pathways
Biaryl indoles are key pharmacophores in many developmental drugs, often acting as inhibitors of specific enzymes within cellular signaling pathways. For instance, substituted biaryl indoles have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a target for neurodegenerative diseases.
Caption: Inhibition of the JNK signaling pathway by a biaryl indole compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl indoles.[1][5] By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of desired coupled products.[1] The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.[1][4] The ability to readily synthesize diverse libraries of biaryl indoles facilitates the exploration of their therapeutic potential as inhibitors of key signaling pathways implicated in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Chan-Lam Coupling with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a significant advantage over other cross-coupling methods due to its generally mild reaction conditions.[1][2][3] This reaction facilitates the coupling of arylboronic acids with a wide range of N-H and O-H containing nucleophiles, such as amines, amides, carbamates, alcohols, and phenols.[1] The use of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid as a substrate in this reaction allows for the direct introduction of a protected and functionalized indole moiety, a privileged scaffold in medicinal chemistry, onto various molecules of interest.[4] The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the indole precursor, making it amenable to a broader range of reaction conditions and facilitating its use in complex synthetic pathways.[5] These application notes provide detailed protocols and guidelines for performing the Chan-Lam coupling with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid.
Reaction Principle
The Chan-Lam coupling reaction proceeds through a copper-catalyzed oxidative coupling mechanism. The catalytic cycle is generally understood to involve the following key steps:
-
Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its organic group to the copper center.
-
Reductive Elimination: A C-N or C-O bond is formed from a transient copper(III) intermediate, releasing the desired product and a copper(I) species.
-
Oxidation: The copper(I) catalyst is re-oxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.[4][6]
Data Presentation
The following tables summarize representative quantitative data for Chan-Lam coupling reactions with arylboronic acids and various nucleophiles. While specific data for (N-Boc-5-methyl-1H-indol-2-yl)boronic acid is not extensively available in the literature, these tables provide a general overview of expected yields and reaction conditions based on analogous systems.
Table 1: N-Arylation of Amines with Arylboronic Acids
| Entry | Amine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 85 |
| 2 | Benzylamine | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | THF | RT | 48 | 78 |
| 3 | Morpholine | 3-Chlorophenylboronic acid | CuCl₂ (10) | K₂CO₃ | DMF | 80 | 12 | 92 |
| 4 | Indole | Phenylboronic acid | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 65 |
Table 2: O-Arylation of Phenols with Arylboronic Acids
| Entry | Phenol | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 72 | 90 |
| 2 | 4-Methoxyphenol | 4-Tolylboronic acid | Cu(OAc)₂ (15) | 2,6-Lutidine | Toluene | 60 | 24 | 88 |
| 3 | 2-Naphthol | Phenylboronic acid | Cu(OTf)₂ (10) | DMAP | MeCN | RT | 48 | 82 |
Experimental Protocols
The following are general protocols for the Chan-Lam coupling of (N-Boc-5-methyl-1H-indol-2-yl)boronic acid with amines and phenols. These protocols are intended as a starting point and may require optimization for specific substrates.[4]
Protocol 1: N-Arylation of an Amine with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid
Materials:
-
(N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv), the desired amine (1.2 - 2.0 equiv), and copper(II) acetate (10-20 mol%).
-
Add the solvent (DCM or THF) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add the base (pyridine or triethylamine, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated indole derivative.
Protocol 2: O-Arylation of a Phenol with (N-Boc-5-methyl-1H-indol-2-yl)boronic acid
Materials:
-
(N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv)
-
Phenol (1.0 - 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv)
-
Pyridine or 2,6-Lutidine (2.0 equiv)
-
Dichloromethane (DCM) or Toluene (0.1 M concentration)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add (N-Boc-5-methyl-1H-indol-2-yl)boronic acid (1.0 equiv), the phenol (1.0 - 1.5 equiv), and copper(II) acetate (1.0 - 2.0 equiv).
-
Add the solvent (DCM or toluene) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add the base (pyridine or 2,6-lutidine, 2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the desired O-arylated indole product.
Mandatory Visualizations
Caption: Experimental workflow for the Chan-Lam coupling.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions | MDPI [mdpi.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Selective N-Vinylation of 3-(Hydroxyimino)indolin-2-ones with Alkenyl Boronic Acids: Synthesis of N-Vinyl Nitrones and Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficient Indole Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for efficient Suzuki-Miyaura cross-coupling reactions involving indole boronic acids. This document includes a summary of catalyst performance, detailed experimental protocols, and diagrams illustrating the catalytic cycle and experimental workflows.
Introduction: The Importance of Indole Moiety and Suzuki-Miyaura Coupling
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The functionalization of the indole ring is therefore of significant interest in drug discovery for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1]
For the successful cross-coupling of indole boronic acids, the choice of the phosphine ligand is paramount. The ligand stabilizes the palladium catalyst and modulates its reactivity throughout the catalytic cycle.[3] Bulky and electron-rich phosphine ligands have demonstrated particular efficacy in the coupling of heteroaryl compounds, including indoles, by facilitating the key steps of oxidative addition and reductive elimination.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, indole boronic acid), activated by a base, transfers the indole group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Ligand Selection for Efficient Coupling
The choice of phosphine ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling of indole boronic acids. Generally, sterically hindered and electron-donating ligands enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reactions. Below is a summary of commonly used phosphine ligands and their performance in relevant cross-coupling reactions.
Data Presentation: Catalyst Performance in Indole Boronic Acid Coupling
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, which serves as a representative model for the coupling of indolylboronic acids with heteroaryl halides.[4]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Indole boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add the aryl halide (1.0 equiv), indole boronic acid (1.2 equiv), palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]
Protocol 2: Ligand Screening Workflow
A systematic approach is essential for identifying the optimal ligand for a specific transformation.
Ligand Properties and Catalytic Activity
The electronic and steric properties of phosphine ligands are key determinants of their effectiveness in Suzuki-Miyaura cross-coupling reactions.
Conclusion
The selection of an appropriate phosphine ligand is a critical factor for achieving high efficiency in the Suzuki-Miyaura cross-coupling of indole boronic acids. Bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, often provide superior results, particularly when utilized with advanced palladium precatalysts.[6] The provided protocols and workflow diagrams serve as a practical guide for researchers to systematically screen ligands and optimize reaction conditions for the synthesis of diverse indole-containing molecules. Careful consideration of the catalyst system, including the palladium source, ligand, base, and solvent, is essential for maximizing yields and achieving successful outcomes in the development of novel compounds for pharmaceutical and materials science applications.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Suzuki-Miyaura Coupling of Unprotected Haloindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For drug development and medicinal chemistry, the indole scaffold is a privileged structure found in numerous bioactive compounds.[4] However, the application of Suzuki-Miyaura coupling to unprotected haloindoles presents challenges due to the acidic N-H group, which can lead to side reactions and lower yields.[4] This document outlines a mild and efficient aqueous protocol for the Suzuki-Miyaura cross-coupling of unprotected haloindoles, facilitating the synthesis of diverse indole derivatives under environmentally friendly conditions.[4]
Data Presentation
The following table summarizes the scope of the aqueous Suzuki-Miyaura cross-coupling reaction between 5-bromoindole and various arylboronic acids. The reactions were performed under mild, aqueous-aerobic conditions, demonstrating broad applicability for the synthesis of 5-arylindoles.
Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromoindole with Various Arylboronic Acids. [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | 5-(p-Methoxyphenyl)indole | 95 |
| 2 | p-Tolylboronic acid | 5-(p-Tolyl)indole | 92 |
| 3 | o-Tolylboronic acid | 5-(o-Tolyl)indole | 94 |
| 4 | Phenylboronic acid | 5-Phenylindole | 96 |
| 5 | p-Acetylphenylboronic acid | 5-(p-Acetylphenyl)indole | 91 |
| 6 | p-Fluorophenylboronic acid | 5-(p-Fluorophenyl)indole | 89 |
| 7 | p-Chlorophenylboronic acid | 5-(p-Chlorophenyl)indole | 85 |
| 8 | p-Trifluoromethylphenylboronic acid | 5-(p-Trifluoromethylphenyl)indole | 82 |
| 9 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)indole | 93 |
| 10 | 2-Naphthylboronic acid | 5-(2-Naphthyl)indole | 88 |
| 11 | 2-Thienylboronic acid | 5-(2-Thienyl)indole | 75 |
Reaction conditions: 5-bromoindole (0.1 mmol), arylboronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), Pd/SSphos (5 mol%) in water–acetonitrile (4:1, 1 mL), 37 °C, 18 h. Isolated yields are reported after flash chromatography.[4]
Experimental Protocols
This section provides a detailed methodology for the aqueous Suzuki-Miyaura cross-coupling of unprotected haloindoles.
Materials:
-
Haloindole (e.g., 5-bromoindole)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium source (e.g., Pd(OAc)₂)
-
Ligand (e.g., Sphos)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
Procedure:
-
Catalyst Preparation (Pre-mixing): In a reaction vessel, combine the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., Sphos, 5 mol%).
-
Reagent Addition: To the reaction vessel containing the catalyst, add the haloindole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of deionized water and acetonitrile to the reaction vessel to achieve the desired concentration (e.g., 0.1 M with respect to the haloindole).
-
Reaction Conditions: Seal the reaction vessel and stir the mixture at 37 °C for 18 hours. The reaction is carried out in the presence of air.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the aqueous Suzuki-Miyaura coupling.
References
Application Notes and Protocols for (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid as a building block for advanced materials in organic electronics. This document details its application in the synthesis of conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), including detailed experimental protocols and representative data.
Introduction
This compound is a versatile synthetic intermediate. The indole moiety is an electron-rich heterocyclic system that is a key component in many organic electronic materials due to its excellent charge transport properties.[1] The boronic acid functionality allows for the straightforward formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the incorporation of the 5-methylindole unit into larger conjugated systems, such as polymers, which are essential for the fabrication of organic electronic devices. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and can be removed under specific conditions if desired.
The primary application of this boronic acid in materials science is in the synthesis of π-conjugated polymers that can function as the active layer in OLEDs and OFETs.[4][5] These indole-based polymers often exhibit favorable photophysical and electrochemical properties, making them suitable as hole-transporting or emissive materials in electronic devices.[6]
Application 1: Synthesis of a Conjugated Co-polymer for Organic Electronics
A common application of this compound is its use as a monomer in Suzuki-Miyaura polycondensation reactions. By co-polymerizing with a suitable dihaloaromatic compound, a conjugated polymer with alternating donor-acceptor units can be synthesized. This approach allows for the tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility.
This protocol describes the synthesis of a co-polymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
This compound (1.0 equiv.)
-
2,7-dibromo-9,9-dioctylfluorene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv.)
-
Potassium carbonate (K₂CO₃) (4.0 equiv.)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexanes
Procedure:
-
To a Schlenk flask, add this compound, 2,7-dibromo-9,9-dioctylfluorene, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene and DMF (e.g., in a 10:1 ratio) to the flask via cannula.
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under argon for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a rapidly stirring solution of methanol/water (1:1) to precipitate the polymer.
-
Filter the polymer and wash it with water, methanol, acetone, and finally hexanes to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Application 2: Fabrication of an Organic Light-Emitting Diode (OLED)
The synthesized indole-containing polymer can be used as the emissive layer or a hole-transporting layer in an OLED. The following is a general protocol for the fabrication of a simple multi-layer OLED device by spin-coating.
Device Structure: ITO / PEDOT:PSS / Polymer Layer / Ca / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized indole-containing polymer
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Polymer Layer Deposition:
-
Dissolve the synthesized indole-containing polymer in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 20 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator inside the glovebox.
-
Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the device using a glass slide and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
Caption: Workflow for OLED Device Fabrication.
Quantitative Data
The following table summarizes representative data for materials analogous to those that could be synthesized using this compound. The actual performance of a material derived from the title compound may vary.
| Property | Representative Value for Indole-Based Polymers |
| Molecular Weight (Mw) | 15,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -2.1 to -2.5 eV |
| Optical Band Gap (Eg) | 2.5 - 3.0 eV |
| Photoluminescence (PL) Peak | 450 - 550 nm (Blue to Green Emission) |
| Hole Mobility (OFET) | 10⁻⁴ to 10⁻² cm²/Vs |
| OLED Turn-on Voltage | 3 - 6 V |
| OLED Maximum External Quantum Efficiency (EQE) | 1 - 5% |
Conclusion
This compound is a valuable monomer for the synthesis of novel conjugated polymers for applications in materials science. The Suzuki-Miyaura coupling provides an efficient route to incorporate this indole derivative into polymer backbones. The resulting materials are promising candidates for active layers in organic electronic devices such as OLEDs and OFETs. The protocols and data presented here serve as a guide for researchers in the design and fabrication of new functional organic materials.
References
- 1. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Indole Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures, especially those containing the indole scaffold, a privileged structure found in numerous biologically active compounds.[1][2][4] This document provides a detailed guide for setting up a Suzuki-Miyaura reaction with an indole substrate, including experimental protocols, data on reaction conditions, and troubleshooting for common challenges.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or its ester) with an organic halide or triflate.[1][5] The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][6][7]
Challenges with Indole Substrates
The presence of the N-H group in unprotected indoles can present challenges, as it can lead to side reactions or catalyst inhibition.[4][8] Therefore, reaction conditions must be carefully optimized. In some cases, N-protection of the indole may be necessary to achieve high yields, though many modern protocols are effective for unprotected indoles.[4][9] Unprotected haloindoles can sometimes lead to lower isolated yields due to potential side reactions like intermolecular coupling between the N-H and C-X bonds, which can produce oligomers.[10]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of a haloindole with an arylboronic acid.
Protocol 1: General Procedure for Coupling of 5-Bromoindole
This protocol is adapted from established procedures for the coupling of bromoindoles.[1]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)[1]
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equiv)[1]
-
Potassium carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: Water:Acetonitrile (4:1)[1]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel
Procedure:
-
To a reaction vial equipped with a stir bar, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[1]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in the water:acetonitrile solvent mixture.[1]
-
Add the catalyst solution to the reaction vial containing the solids.[1]
-
Seal the vial and stir the mixture at 37 °C for 18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for indole substrates and is particularly useful for accelerating reaction times.
Materials:
-
Halo-indole (1 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.1 equiv)
-
2 M Potassium carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a microwave reaction vessel, dissolve the halo-indole (1 equiv), arylboronic acid (1.5 equiv), and PdCl₂(dppf) (0.1 equiv) in N,N-dimethylacetamide.
-
Add the 2 M K₂CO₃ solution (10 equiv).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the resulting mixture and purify the filtrate by column chromatography.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of haloindoles, providing a comparative overview of catalysts, ligands, bases, solvents, and corresponding yields.
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High |
| Chloroindoles | Aryl boronic acids | P1 (1.0-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 |
| 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/ACN (4:1) | 37 | 18 | - |
| 7-Bromo-1H-indol-2-yl)boronic acid | Aryl halides | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | Good |
| 3-Vinyl indole (via hydroboration) | Aryl triflate | (dppf)PdCl₂ (2.5) | - | K₃PO₄ (1.5) | THF | 65 | 5 | 75 |
Note: "P1" refers to a specific catalyst system mentioned in the source literature.[9] Yields are often substrate-dependent and the conditions provided are a starting point for optimization.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: One-Pot Synthesis of a Potent 2-(Pyrimidinyl)amino-Indole Based JNK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a highly efficient, one-pot, microwave-assisted borylation/Suzuki-Miyaura cross-coupling protocol for the synthesis of 2-heteroaryl-indoles. The methodology is exemplified by the synthesis of a potent c-Jun N-terminal kinase (JNK) inhibitor, demonstrating its utility in rapidly accessing biologically active molecules. This approach avoids the isolation of the intermediate boronic ester, streamlining the synthetic process, saving time, and increasing overall efficiency, making it highly suitable for medicinal chemistry and drug discovery programs.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Functionalization of the indole ring, particularly at the C2 position, is a key strategy in the development of new therapeutic agents. Similarly, the pyrimidine ring is a crucial "hinge-binding" moiety found in a vast number of kinase inhibitors, as it mimics the adenine ring of ATP.[2] The combination of these two scaffolds, as seen in 2-(pyrimidinyl)amino-indoles, has led to the discovery of potent inhibitors of various kinases, including the c-Jun N-terminal kinases (JNKs).[1]
The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.[3][4] Its dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive targets for therapeutic intervention.[1]
Traditional multi-step syntheses of 2-aryl-indoles can be time-consuming and result in lower overall yields. The one-pot borylation/Suzuki-Miyaura reaction has emerged as a powerful alternative, eliminating the need to isolate and purify the often unstable indolylboronic acid or ester intermediates.[2][5] This application note provides a detailed protocol for a microwave-assisted one-pot reaction, adapted from established methods, to synthesize a potent JNK inhibitor.[2]
Experimental Protocol
This protocol describes a sequential, one-pot Miyaura borylation of a 2-bromoindole followed by a Suzuki-Miyaura cross-coupling with an amino-chloropyrimidine.
Materials:
-
N-Boc-5-methyl-2-bromo-1H-indole (Starting Material 1)
-
4-chloro-N-methylpyrimidin-2-amine (Starting Material 2)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Acetate (KOAc)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane (anhydrous)
-
Microwave Synthesizer
Procedure:
-
Step 1: Miyaura Borylation (in situ formation of boronic ester)
-
To a microwave reaction vessel, add N-Boc-5-methyl-2-bromo-1H-indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (10 mol%), and potassium acetate (3.0 equiv.).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.4 M with respect to the starting bromoindole.
-
Seal the vessel and purge with argon or nitrogen.
-
Irradiate the mixture in a microwave synthesizer at 120 °C for 45 minutes.
-
Allow the vessel to cool to room temperature.
-
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the cooled reaction mixture from Step 1, add 4-chloro-N-methylpyrimidin-2-amine (1.0 equiv.) and a 2M aqueous solution of sodium carbonate (2.0 equiv.).
-
Reseal the vessel and irradiate in the microwave synthesizer at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(pyrimidinyl)amino-indole product.
-
The final N-Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if required for biological evaluation.
-
Data Presentation
The following tables summarize representative yields for the one-pot synthesis of various bi-aryl scaffolds using the described microwave protocol and the biological activity of a representative JNK inhibitor synthesized through a similar strategy.
Table 1: Representative Yields for One-Pot Borylation/Suzuki Coupling [2]
| Entry | Bromo-Aryl (Step 1) | Halo-Aryl (Step 2) | Product | Isolated Yield (%) |
| 1 | 5-Bromo-1-indanone | 3-Bromopyridine | 4a | 85 |
| 2 | 5-Bromo-1-indanone | 2-Chloropyrimidine | 4b | 78 |
| 3 | 6-Bromo-2-tetralone | 3-Bromopyridine | 4e | 80 |
| 4 | 6-Bromo-2-tetralone | 2-Chloropyrimidine | 4f | 72 |
| 5 | 1-Bromo-4-nitrobenzene | 3-Bromopyridine | 4i | 92 |
| 6 | 1-Bromo-4-nitrobenzene | 2-Chloropyrimidine | 4j | 85 |
Data adapted from Magné et al., Org. Biomol. Chem., 2016, 14, 8293-8299. The table demonstrates the versatility of the one-pot protocol with various coupling partners.
Table 2: Biological Activity of a Representative Indole-Aminopyrimidine JNK Inhibitor [1]
| Compound ID | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity vs. p38α (Fold) |
| 17 | 3 | 20 | 10 | > 400 |
Data for compound 17, an analog accessible through the described synthetic strategy, from Chen et al., Bioorg. Med. Chem. Lett., 2013, 23(12), 3565-9.
Visualizations
Experimental Workflow
Caption: One-pot borylation/Suzuki coupling experimental workflow.
JNK Signaling Pathway and Inhibition
Caption: Simplified JNK signaling cascade and point of inhibition.
References
- 1. Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. medium.com [medium.com]
Application Notes and Protocols: Photoredox Catalysis with Boronic Acid Derivatives for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation utilizing photoredox catalysis with boronic acid derivatives. This powerful and versatile methodology enables the construction of complex molecular architectures under mild reaction conditions, making it highly attractive for pharmaceutical and materials science research.
Introduction
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, allowing for the generation of radical intermediates under gentle and environmentally benign conditions.[1] Boronic acids and their derivatives, such as pinacol esters, are stable, commercially available, and well-suited precursors for these photocatalytic transformations.[1] The activation of the C-B bond through photoredox catalysis generates carbon-centered radicals that can participate in a variety of C-C bond-forming reactions, offering novel synthetic pathways.[1][2] This approach has been successfully applied to a range of important transformations, including Suzuki-Miyaura-type cross-couplings, Minisci-type reactions, and Giese-type additions.[3][4][5] A key strategy for activating otherwise poorly reactive boronic acids and esters involves their interaction with Lewis bases to form redox-active complexes that are more susceptible to single-electron transfer.[2][6]
Key Applications
Photoredox-mediated C-C bond formation using boronic acid derivatives has found broad applicability in:
-
Drug Discovery and Development: Functionalization of complex drug molecules and natural products.[4][7]
-
Medicinal Chemistry: Synthesis of novel pharmacophores and building blocks.[8]
-
Materials Science: Development of new organic materials with tailored electronic and photophysical properties.
-
Flow Chemistry: Scalable and efficient synthesis of organic compounds.[3][9]
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for representative photoredox-catalyzed C-C bond-forming reactions using boronic acid derivatives.
Table 1: Photoredox-Mediated C(sp²)–C(sp³) Cross-Coupling
| Entry | Aryl Halide | Boronic Acid Derivative | Photocatalyst (mol%) | Ni-Catalyst (mol%) | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Cyclohexylboronic acid pinacol ester | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1) | NiCl₂·glyme (5) | 4,4'-Di-tert-butyl-2,2'-bipyridine (5) | Acetone | 95 | [3][9] |
| 2 | 1-Bromo-4-methoxybenzene | Isopropylboronic acid | [Ir(ppy)₂(dtbpy)]PF₆ (2) | NiBr₂·diglyme (10) | Quinuclidin-3-ol (20) | DMF | 85 | [6] |
| 3 | 4-Iodoanisole | Benzylboronic acid pinacol ester | Mes-Acr-Me⁺ ClO₄⁻ (2) | - | DMAP (20) | Acetone | 78 | [10] |
Table 2: Photoredox-Mediated Minisci-Type C-H Alkylation
| Entry | Heteroarene | Boronic Acid | Photocatalyst (mol%) | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Lepidine | Cyclohexylboronic acid | [Ru(bpy)₃]Cl₂ (1) | Acetoxybenziodoxole | CH₃CN/H₂O | 92 | [11][12] |
| 2 | Isoquinoline | n-Butylboronic acid | [Ru(bpy)₃]Cl₂ (1) | Acetoxybenziodoxole | CH₃CN/H₂O | 85 | [11][12] |
| 3 | Quinoline | Isopropylboronic acid | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (2) | O₂ | DMSO | 76 | [4] |
Table 3: Photoredox-Mediated Giese-Type Addition to Activated Alkenes
| Entry | Activated Alkene | Boronic Acid Derivative | Photocatalyst (mol%) | Lewis Base Additive (mol%) | Solvent | Yield (%) | Reference |
| 1 | Methyl acrylate | Benzylboronic acid pinacol ester | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1) | Quinuclidin-3-ol (20) | Acetone | 91 | [5][6] |
| 2 | Methyl vinyl ketone | Cyclohexylboronic acid | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1) | DMAP (20) | Acetone | 88 | [6] |
| 3 | Acrylonitrile | Phenylboronic acid | [Ir(ppy)₂(dtbpy)]PF₆ (2) | Quinuclidin-3-ol (20) | DMF | 75 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox/Nickel Dual-Catalyzed C(sp²)–C(sp³) Cross-Coupling
This protocol is adapted from a procedure for the coupling of aryl bromides with alkyl boronic acid pinacol esters.[3][9]
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkyl boronic acid pinacol ester (1.5 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1 mol%)
-
NiCl₂·glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (5 mol%)
-
Anhydrous acetone
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, alkyl boronic acid pinacol ester, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, NiCl₂·glyme, and 4,4'-di-tert-butyl-2,2'-bipyridine.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetone via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cross-coupled product.
Protocol 2: General Procedure for Photoredox-Mediated Minisci-Type C-H Alkylation
This protocol is a general method for the alkylation of N-heteroarenes with alkyl boronic acids.[11][12]
Materials:
-
N-heteroarene (1.0 equiv)
-
Alkyl boronic acid (1.5 equiv)
-
[Ru(bpy)₃]Cl₂ (1 mol%)
-
Acetoxybenziodoxole (1.2 equiv)
-
Acetonitrile/Water (e.g., 3:1 v/v)
Procedure:
-
In a reaction vial, combine the N-heteroarene, alkyl boronic acid, [Ru(bpy)₃]Cl₂, and acetoxybenziodoxole.
-
Add the acetonitrile/water solvent mixture.
-
Degas the solution by sparging with an inert gas for 15 minutes.
-
Seal the vial and stir the mixture vigorously at room temperature while irradiating with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.
-
After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Photoredox-Mediated Giese-Type Addition
This protocol describes the addition of radicals generated from boronic acid derivatives to electron-deficient olefins, facilitated by a Lewis base.[5][6]
Materials:
-
Activated alkene (1.0 equiv)
-
Boronic acid or boronic ester (1.5 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1 mol%)
-
Lewis base (e.g., quinuclidin-3-ol or DMAP, 20 mol%)
-
Anhydrous acetone or DMF
Procedure:
-
To a vial containing a magnetic stir bar, add the boronic acid or ester, the photocatalyst, and the Lewis base.
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the anhydrous solvent followed by the activated alkene via syringe.
-
Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (λ ≈ 450 nm) for 12-48 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue can be directly purified by flash column chromatography on silica gel to yield the final product.
Visualizations: Mechanisms and Workflows
Caption: General mechanism of photoredox catalysis with boronic acid activation.
Caption: Experimental workflow for C(sp²)–C(sp³) cross-coupling.
Caption: Logical steps in a photoredox-mediated Minisci-type reaction.
References
- 1. divyarasayan.org [divyarasayan.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-mediated photoredox minisci C–H alkylation with alkyl boronic acids using molecular oxygen as an oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 8. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC02169D [pubs.rsc.org]
- 11. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with Indole Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving indole boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low to no yield in my Suzuki coupling reaction with indole boronic acids?
A1: Several factors can contribute to poor outcomes in Suzuki couplings with indole boronic acids. The most common culprits include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[1][2][3] This is particularly prevalent with electron-deficient or some heteroaryl boronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base.[2]
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the indole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is especially problematic with unprotected indoles. Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]
-
Poor Catalyst/Ligand Choice: The selection of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for challenging substrates like indole boronic acids. More electron-rich and bulky ligands are often required to promote the key steps of the catalytic cycle.[4][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction yield. An inappropriate base may not efficiently generate the active boronate species, or it could promote side reactions.[7]
-
Instability of the Indole Boronic Acid: Some indole boronic acids are inherently unstable and can decompose upon storage or under the reaction conditions.[8]
Q2: I observe significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[9][10] To mitigate this:
-
Ensure a scrupulously inert atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9][11] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) precatalyst: Precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the active oxidation state. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions facilitate its reduction to Pd(0).[10]
-
Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
Q3: Should I protect the N-H group of my indole?
A3: Yes, in many cases, N-protection is crucial for achieving high yields. The acidic proton of the unprotected indole N-H can interfere with the catalytic cycle.[4][9] Common protecting groups like Boc (tert-butyloxycarbonyl) and Tos (tosyl) can significantly improve yields by preventing catalyst inhibition.[12] However, some modern catalyst systems are designed to be effective with unprotected indoles.[4][13]
Q4: When should I use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of a boronic acid?
A4: Boronic acids, particularly certain heteroaromatic ones, can be unstable and prone to protodeboronation.[3] In such cases, more stable derivatives are highly recommended:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[3][14]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are generally crystalline, air-stable solids that slowly release the boronic acid in situ under the reaction conditions, which can help to minimize side reactions.[14]
-
MIDA Boronates: These are highly stable, crystalline derivatives that are robust to various reaction conditions and chromatography. They also participate in a slow-release of the boronic acid.[3]
Troubleshooting Guide
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve common issues.
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling of Indole Boronic Acids
Caption: A logical workflow for diagnosing and resolving low yields in Suzuki coupling reactions with indole boronic acids.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly influences the yield of Suzuki coupling with indole boronic acids. The following tables summarize the performance of different reaction conditions.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [6]
| Catalyst Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | - | 87 | 69 |
| SPhos Pd G2 | - | 97 | 80 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (if applicable), K₃PO₄ (0.50 mmol), Dioxane/H₂O (5:1), 100 °C, 15 h.[6]
Table 2: Influence of N-Protection on Suzuki Coupling Yield
| Indole Substrate | Protecting Group | Yield (%) | Reference |
| 5-Bromoindole | None | 86 | [15] |
| 3-Chloroindazole | None | Low/No Product | [4] |
| 3-Chloroindazole | Bn | High Yield | [4] |
| Indole Bromide | Boc | Lower than Tos | [12] |
| Indole Bromide | Tos | Highest | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an N-Protected Bromoindole with an Arylboronic Acid using a Buchwald Ligand
This protocol is adapted from procedures utilizing bulky, electron-rich phosphine ligands which are often effective for challenging couplings.[16]
Materials:
-
N-Protected Bromoindole (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the N-protected bromoindole, arylboronic acid, Pd(OAc)₂, SPhos (or XPhos), and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the bromoindole is typically between 0.1 and 0.5 M.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Diagram 3: Competing Pathways: Productive Coupling vs. Protodeboronation
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Welcome to the technical support center for (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound, with a specific focus on preventing protodeboronation.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product; starting material consumed. | Protodeboronation of the boronic acid. | 1. Confirm Protodeboronation: Analyze the crude reaction mixture by LC-MS or GC-MS to detect the presence of the protodeboronated side-product, 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole. 2. Modify Reaction Conditions: See the detailed protocols and FAQs below for strategies to minimize protodeboronation. This includes using milder bases, anhydrous solvents, and lower reaction temperatures. |
| Inconsistent reaction yields. | Degradation of the boronic acid during storage. | 1. Proper Storage: Store the boronic acid at low temperatures (-20°C is often recommended) under an inert atmosphere and away from moisture.[1] 2. Use Fresh Reagent: Use freshly purchased or recently synthesized boronic acid for best results. 3. Consider a more stable derivative: For critical applications, consider converting the boronic acid to a more stable pinacol ester or MIDA ester.[2][3] |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture. | 1. Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[4] |
| Cleavage of the N-Boc protecting group. | Acidic conditions or very high temperatures. | 1. Avoid Acid: Ensure that the reaction conditions remain basic or neutral. The N-Boc group is sensitive to acid.[5] 2. Moderate Temperature: While heating is often necessary for Suzuki couplings, prolonged exposure to very high temperatures (>110-120°C) may lead to thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3] In the case of this compound, this results in the formation of 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole, which is an inactive byproduct. This reaction consumes your starting material, leading to lower yields of the desired cross-coupled product.
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most common methods for detecting protodeboronation are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective technique to identify the mass of the protodeboronated byproduct in your reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can be used to separate and identify volatile components, including the byproduct.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The appearance of a new signal corresponding to the proton that replaced the boronic acid group on the indole ring, along with the disappearance of the boronic acid signals, can indicate protodeboronation.
For quantitative analysis of total boron content, techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be employed.[6]
Q3: What are the key factors that promote protodeboronation?
A3: Several factors can accelerate the rate of protodeboronation:
-
High pH (Strong Bases): The reaction is often base-catalyzed.[3][7]
-
Presence of a Proton Source (e.g., Water): Water is often required for the protonolysis of the C-B bond.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[8]
-
Extended Reaction Times: Longer exposure to reaction conditions provides more opportunity for the side reaction to occur.[2]
-
Electron-rich Heterocycles: Indole systems can be susceptible to protodeboronation.
Q4: Can I use a stronger base to speed up my Suzuki coupling without causing protodeboronation?
A4: While a base is necessary to activate the boronic acid for transmetalation, stronger bases like NaOH or KOH can significantly increase the rate of protodeboronation.[9] It is a delicate balance. If you are experiencing significant protodeboronation, consider switching to a milder base.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, converting the boronic acid to a more stable derivative is a common and effective strategy. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3] Popular alternatives include:
-
Pinacol Esters (BPin): Generally more stable to storage and less prone to protodeboronation.
-
MIDA Esters: These are highly stable, crystalline solids that slowly release the boronic acid in the presence of a mild aqueous base.[2]
-
Trifluoroborate Salts (BF₃K): These salts are also more stable than the corresponding boronic acids.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In-situ Formation of a Boronic Ester for Enhanced Stability
This protocol describes the conversion of the boronic acid to a pinacol ester immediately before its use in a coupling reaction.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
In a flask equipped with a Dean-Stark trap and condenser, dissolve the boronic acid and an equimolar amount of pinacol in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue to reflux until no more water is collected.
-
Cool the reaction mixture to room temperature. The resulting solution containing the pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without isolation.
Visualizations
Signaling Pathways and Workflows
Caption: Base-catalyzed protodeboronation of the boronic acid.
Caption: A logical workflow for diagnosing low yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. guidechem.com [guidechem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Coupling of N-Boc-Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during palladium-catalyzed coupling reactions of N-Boc-indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common palladium-catalyzed reactions used with N-Boc-indole substrates. Each subsection provides a question-and-answer format to directly address specific experimental issues.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are the common causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings of N-Boc-indoles can stem from several factors. The electronic nature of the coupling partners plays a significant role; electron-donating groups on the boronic acid generally enhance the reaction rate.[1] Inefficient catalyst activation or decomposition is also a common culprit.
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and the formation of palladium black.[2] Rigorous degassing of solvents is crucial.[2]
-
Catalyst and Ligand Choice: For sterically hindered or electron-rich substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3] Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For base-sensitive substrates, milder conditions may be required.
-
Solvent Effects: The solvent can influence reaction efficiency. While toluene and dioxane are common, polar aprotic solvents or aqueous mixtures can sometimes be beneficial.[5][6][7]
Q2: I am observing significant protodeboronation of my N-Boc-indoleboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-Boc-indole as a byproduct.[8] This is often promoted by the presence of water and certain bases.
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware to minimize the presence of water, which can be a proton source.
-
Base Selection: Avoid strong hydroxide bases. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.
-
Boronic Acid Derivatives: Consider using boronic acid esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability and "slow release" of the boronic acid.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.
Sonogashira Coupling
Q1: My Sonogashira reaction is plagued by homocoupling (Glaser coupling) of the terminal alkyne. What are the best strategies to avoid this?
A1: Homocoupling of the terminal alkyne to form a diyne is a major side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands to facilitate the reaction.
-
Inert Atmosphere: If using a copper co-catalyst, maintaining a strictly inert atmosphere is critical to prevent oxidative homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Ligand Choice: The use of N-heterocyclic carbene (NHC) ligands with copper and palladium complexes has been shown to minimize homocoupling even in the presence of air.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of N-Boc-3-iodoindole
| Parameter | Condition |
| Aryl Halide | N-Boc-3-iodoindole (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Diisopropylamine (DIPA) (2.0 equiv) |
| Solvent | Anhydrous, degassed THF |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Argon |
Procedure:
-
To a dried Schlenk flask, add N-Boc-3-iodoindole, Pd(PPh₃)₄, and a stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and DIPA via syringe.
-
Add the terminal alkyne dropwise over 10-15 minutes.
-
Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Heck Coupling
Q1: My Heck reaction with an N-Boc-haloindole is giving a mixture of regioisomers and low yields. How can I improve the outcome?
A1: The Heck reaction's success with N-Boc-indoles depends heavily on the choice of catalyst, ligand, base, and solvent. Side reactions can include double bond isomerization and the formation of undesired regioisomers.
Troubleshooting:
-
Ligand Selection: The use of specific ligands can control regioselectivity. For instance, directing groups on the indole nitrogen can favor C2-alkenylation.[9][10]
-
Base and Solvent: The combination of base and solvent is crucial. Aqueous conditions with bases like Na₂CO₃ have been shown to be effective for halo-indoles.[11]
-
Catalyst System: A common catalytic system is Na₂PdCl₄ with a water-soluble ligand like sulfonated SPhos (sSPhos).[11]
Quantitative Data: Heck Coupling of 5-Bromo-N-Boc-indole with n-Butyl Acrylate
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 65 |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | 18 | 78 |
| Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 | 12 | 85 |
Note: This data is representative and may vary based on specific substrate and reaction conditions.
Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination on an N-Boc-haloindole, but the reaction is not proceeding cleanly. What are the likely issues?
A1: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, and base, especially with heterocyclic substrates.[12][13] Aryl chlorides are generally less reactive than bromides or iodides.[14]
Troubleshooting:
-
Ligand Choice: For indole substrates, ligands like DavePhos have been shown to be effective.[13] Sterically hindered biarylphosphine ligands are often necessary for challenging couplings.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating higher reaction temperatures.
-
Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst can sometimes give more reproducible results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[14]
General Issues
Q1: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A1: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition.[15] This leads to a loss of catalytic activity and lower yields.
Troubleshooting:
-
Inert Atmosphere: The most common cause is the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[2]
-
Ligand Stability: Some phosphine ligands can be sensitive to air or moisture, leading to oxidation and loss of their ability to stabilize the palladium catalyst. Using more robust ligands can help.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of unstable, ligand-deficient palladium species that are prone to aggregation.
Q2: I suspect my N-Boc protecting group is being cleaved under the reaction conditions. Is this a known side reaction and how can I avoid it?
A2: While the N-Boc group is generally stable, it can be cleaved under certain palladium-catalyzed conditions, particularly at elevated temperatures or in the presence of strong acids or bases. Some palladium complexes themselves can facilitate Boc-deprotection.
Troubleshooting:
-
Milder Conditions: If possible, try running the reaction at a lower temperature.
-
Base Selection: Avoid strongly acidic or basic conditions if your substrate is sensitive. Weaker bases like K₂CO₃ or K₃PO₄ might be better tolerated.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the N-Boc group to potentially cleaving conditions.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using DOT language, illustrate key reaction pathways and troubleshooting logic.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing side reactions.
Caption: A general troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Caption: Competing pathways in the Sonogashira reaction leading to cross-coupling or homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 10. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Purification of Crude Indole Boronic Acids
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude products from indole boronic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude indole boronic acids?
A1: The primary purification techniques for indole boronic acids are recrystallization and column chromatography.[1] For more challenging purifications, chemical derivatization into more stable or crystalline compounds, such as diethanolamine adducts or potassium trifluoroborate salts, can be effective.[1][2]
Q2: What are the typical impurities found in a crude indole boronic acid product?
A2: Common impurities often depend on the synthetic route but frequently include:
-
Unreacted starting materials: Such as the corresponding halo-indole.[1]
-
Homocoupling byproducts: Dimeric species formed from the coupling of organometallic intermediates.[1]
-
Protodeboronation product: The corresponding indole formed by the loss of the boronic acid group. Heteroaromatic boronic acids can be particularly susceptible to this.[1][3]
-
Borinic acid derivatives: Formed from the over-reaction of organometallic reagents with the borate ester.[1][4]
-
Residual inorganic salts: From the reaction workup.[1]
Q3: My indole boronic acid appears to be degrading during purification. What are the likely causes?
A3: Indole boronic acids, particularly at the 2-position, can be unstable.[1][3] Degradation can be triggered by:
-
Elevated temperatures: Prolonged heating during recrystallization should be avoided.[1]
-
Acidic conditions: Strong acids can promote protodeboronation, which cleaves the carbon-boron bond.[1] Silica gel used in chromatography can be acidic enough to cause decomposition.[1][5]
-
Oxidation: Boronic acids are susceptible to oxidation, and prolonged exposure to air can lead to degradation.[3][6]
Q4: Is it possible to use my crude indole boronic acid directly in the next reaction step, like a Suzuki-Miyaura coupling?
A4: While sometimes feasible, using crude boronic acids is generally not recommended if high purity of the final product is essential.[1] Impurities from the synthesis can lead to byproduct formation in the subsequent reaction, complicating the final purification.[1][7] A basic purification step like filtration or a quick recrystallization is often beneficial.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not saturated. | - Concentrate the solution by carefully evaporating some solvent and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[1] |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.[1] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate/column. | The compound is too polar for the eluent or is interacting strongly with the acidic silica gel. | - Increase the polarity of the eluent (e.g., add methanol to a hexane/ethyl acetate mixture).- Add a small amount of acetic acid to the eluent to suppress ionization and reduce tailing.[1] |
| Product decomposes on the column. | The silica gel is too acidic, causing protodeboronation. | - Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column.- Use neutral alumina as the stationary phase instead of silica gel.[1][8] |
| Co-elution of impurities. | The polarity of the product and impurity are too similar in the chosen eluent system. | - Try a different solvent system to alter selectivity.- If the impurity is non-polar (e.g., homocoupling byproduct), start with a very non-polar eluent to wash it off first.- Use a shallower gradient during elution for better separation.[1] |
| Product does not elute from the column. | The compound is strongly adsorbed to the stationary phase. | - Switch to a more polar eluent system (e.g., dichloromethane/methanol).- Consider using a different stationary phase like neutral alumina.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents for indole boronic acids include mixtures of ethyl acetate and hexanes, or water for some polar derivatives.[2][8]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[1] The desired compound should have an Rf value of approximately 0.2-0.4. If decomposition is observed on the TLC plate, consider using neutral alumina or deactivating the silica gel.[1][8]
-
Column Packing: Prepare a column with silica gel (or alumina) in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1]
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole boronic acid.[9]
Visualizations
Caption: General purification workflow for indole boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of N-Boc-5-methylindole-2-boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling reactions involving N-Boc-5-methylindole-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki coupling of N-Boc-5-methylindole-2-boronic acid?
A1: For N-Boc protected indole boronic acids, which can be sensitive to harsh conditions, moderately strong inorganic bases are generally the most effective. The most commonly recommended bases are potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Strong bases like sodium hydroxide (NaOH) should be used with caution as they can promote side reactions, including protodeboronation. The choice of base is also highly dependent on the solvent system and the electronic properties of the coupling partner.
Q2: Which solvent system should I choose for this reaction?
A2: Polar aprotic solvents, often in combination with water, are standard for Suzuki-Miyaura couplings of heteroaromatic compounds. A mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio) is a very common and effective choice.[1] This biphasic system helps to dissolve both the organic substrates and the inorganic base.[1] Other suitable solvent systems include tetrahydrofuran (THF)/water and dimethylformamide (DMF) for reactions requiring higher temperatures. Anhydrous conditions can also be employed, particularly if protodeboronation is a concern.
Q3: I am observing significant protodeboronation of my N-Boc-5-methylindole-2-boronic acid. How can I minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich heteroaryl boronic acids. To minimize this:
-
Use a milder base: Switch from stronger bases like K₃PO₄ to a weaker one such as K₂CO₃.
-
Employ anhydrous conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Use a boronic ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.
-
Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q4: Why is my reaction yield low despite the consumption of starting materials?
A4: Low yields with complete consumption of starting materials often point towards side reactions or product degradation. One common issue is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[2] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Additionally, the choice of palladium catalyst and ligand is crucial. For challenging or sterically hindered substrates, using more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can improve yields by facilitating the desired cross-coupling pathway.[1]
Q5: Is the N-Boc protecting group stable under the reaction conditions?
A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to moderately basic conditions used for most Suzuki-Miyaura reactions. It is crucial to avoid strongly acidic or very high-temperature conditions, which could lead to its cleavage. The presence of the Boc group is advantageous as it protects the indole's N-H group, which can otherwise interfere with the catalytic cycle in unprotected indoles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system (e.g., with Buchwald ligands).[1] |
| 2. Insufficiently Strong Base | - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20°C increments. | |
| Significant Protodeboronation | 1. Base is too strong or aqueous | - Switch to a milder base (e.g., K₂CO₃). - Use anhydrous solvents and bases. |
| 2. High Reaction Temperature | - Lower the reaction temperature. | |
| 3. Boronic acid instability | - Convert the boronic acid to its pinacol ester derivative. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction mixture | - Ensure all solvents are properly degassed (e.g., by sparging with Ar or N₂ or using freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Inefficient catalyst system | - Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid side reactions during the reduction of a Pd(II) precatalyst. | |
| Formation of Multiple Byproducts | 1. Reaction conditions too harsh | - Lower the reaction temperature. - Screen different, milder bases. |
| 2. Unstable coupling partner | - Verify the purity and stability of the aryl halide. |
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of N-Boc protected indole-2-boronic acids with various aryl bromides, compiled from literature sources. Yields are highly substrate-dependent, and these conditions should be considered as starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2-4) | SPhos (4-8) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 100 | 80-95 | [1] |
| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | Toluene / H₂O | 100 | 75-90 | General Suzuki Conditions |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF / H₂O | 90 | 70-85 | General Suzuki Conditions |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 85-98 | General Suzuki Conditions |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-5-methylindole-2-boronic acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
N-Boc-5-methylindole-2-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add N-Boc-5-methylindole-2-boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This can be done by evacuating and backfilling the flask three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Troubleshooting boronic acid homocoupling in Suzuki reactions
An essential resource for chemists, this technical support center provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions. This unwanted side reaction can significantly decrease the yield of the desired biaryl product and complicate purification processes.
Suzuki Reaction Troubleshooting: Boronic Acid Homocoupling
This guide provides answers to frequently encountered issues with boronic acid homocoupling, a prevalent side reaction in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two boronic acid molecules react to form a symmetrical biaryl byproduct. This process is often catalyzed by the palladium catalyst intended for the primary cross-coupling reaction.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary drivers of boronic acid homocoupling include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.
-
High Temperatures: Elevated reaction temperatures can increase the rate of this unwanted side reaction.
-
Base-Mediated Decomposition: Certain bases can promote the decomposition of boronic acids, leading to homocoupling.
-
Palladium Catalyst: The palladium catalyst, particularly in its Pd(0) state, can catalyze the homocoupling reaction. The choice of ligands on the palladium catalyst can also influence the extent of homocoupling.
Q3: How can I detect the formation of the homocoupling byproduct?
A3: The homocoupling byproduct can be identified and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Thin-Layer Chromatography (TLC) can often give a preliminary indication of a new, less polar byproduct.
Troubleshooting Guide
This section provides specific troubleshooting strategies to minimize or eliminate boronic acid homocoupling.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupling byproduct | Presence of dissolved oxygen in the reaction mixture. | Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique. |
| Homocoupling increases with reaction time/temperature | The reaction temperature is too high, or the reaction is run for an unnecessarily long time. | Optimize the reaction temperature by running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Inconsistent results between batches | Purity of reagents, particularly the boronic acid and the base. | Use high-purity boronic acids. Boronic acids can degrade over time, forming anhydrides (boroxines) which can affect reactivity. Ensure the base is of high quality and stored under inert conditions if it is sensitive to air or moisture. |
| Specific palladium catalysts seem to promote more homocoupling | The ligand environment of the palladium catalyst influences its propensity for side reactions. | Screen different palladium catalysts and ligands. For example, bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired reductive elimination step. |
| The reaction is sensitive to the choice of base. | The strength and nature of the base can influence the rate of protodeboronation and subsequent side reactions. | Screen a variety of bases (e.g., carbonates like K2CO3 or Cs2CO3, phosphates like K3PO4, or organic bases like triethylamine). The optimal base is often substrate-dependent. |
Key Experimental Protocols
1. Protocol for Degassing a Reaction Mixture (Sparging with Inert Gas)
-
Assemble the reaction glassware (e.g., a three-neck flask with a condenser and a gas inlet/outlet).
-
Add the solvent, boronic acid, aryl halide, and base to the flask.
-
Insert a long needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) so that the tip is below the surface of the liquid.
-
Bubble the inert gas through the solution for 15-30 minutes while stirring.
-
After degassing, remove the gas dispersion tube and add the palladium catalyst under a positive pressure of the inert gas.
-
Maintain a gentle stream of the inert gas over the reaction mixture for the duration of the reaction.
2. General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a degassed mixture of an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL), add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Processes
To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of boronic acid homocoupling.
Caption: A logical workflow for troubleshooting boronic acid homocoupling.
Technical Support Center: Stability of Boronic Acids in Copper-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids in the presence of copper catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues encountered with boronic acids in copper-catalyzed reactions?
A1: The main stability challenges for boronic acids in the presence of copper catalysts are:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct and consumption of the boronic acid. This process can be significantly accelerated by copper catalysts.[1][2][3]
-
Oxidation: Boronic acids are susceptible to oxidation, which can be promoted by copper catalysts, especially in the presence of oxygen, leading to the formation of phenols.[4][5]
-
Homocoupling: An undesired side reaction where two molecules of the boronic acid couple to form a biaryl byproduct. This is a known issue in copper-catalyzed reactions.[5][6][7]
-
General Decomposition: Some boronic acids, particularly certain heterocyclic derivatives, are inherently unstable and can decompose under the reaction conditions (heat, base), a process that can be exacerbated by the presence of a metal catalyst.[8][9]
Q2: What is protodeboronation and why is it a problem in copper-catalyzed couplings?
A2: Protodeboronation is the protonolysis of a boronic acid, resulting in the replacement of the boronic acid group with a hydrogen atom.[3] In the context of a copper-catalyzed cross-coupling reaction, such as the Chan-Lam coupling, protodeboronation is a major competing side reaction that consumes the boronic acid, thereby reducing the yield of the desired product.[5] Copper salts, such as CuSO4, have been shown to efficiently catalyze this undesired transformation, particularly in the presence of oxygen and aqueous media.[1][2][10]
Q3: How can I minimize protodeboronation in my copper-catalyzed reaction?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a boronate ester (e.g., pinacol boronate) or a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can significantly reduce the rate of protodeboronation.[8][11][12] MIDA boronates, for instance, offer the advantage of slow, controlled release of the boronic acid under the reaction conditions.[8][12]
-
Ligand Selection: The choice of ligand can influence the rate of the desired coupling reaction versus the undesired protodeboronation. While not always straightforward, screening different ligands can be beneficial.
-
Reaction Conditions Optimization:
-
Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can help minimize protodeboronation.
-
Base Selection: The type and amount of base can be critical. A weaker, non-nucleophilic base may be preferable.
-
Inert Atmosphere: While some copper-catalyzed reactions require an oxidant like air, if protodeboronation is severe, running the reaction under an inert atmosphere (e.g., nitrogen or argon) might be beneficial, although this could affect the catalytic cycle of the desired reaction.[1][10]
-
Q4: My reaction is turning a dark color and I'm seeing a lot of phenol byproduct. What is happening and how can I fix it?
A4: The formation of a phenol byproduct and a dark reaction mixture are often indicative of boronic acid oxidation.[4] Copper catalysts can facilitate the oxidation of boronic acids, especially in the presence of an oxidant like air (O2). To mitigate this:
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (N₂ or Ar) can be effective.
-
Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent atmospheric oxygen from participating in the reaction.
-
Control Reaction Temperature: Lowering the reaction temperature may slow down the rate of oxidation.
-
Use of Antioxidants: While less common, the addition of a mild antioxidant could potentially suppress this side reaction, but its compatibility with the catalytic system must be verified.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product, significant amount of arene byproduct (from protodeboronation) | 1. Presence of water or other protic sources. 2. The boronic acid is particularly susceptible to protodeboronation. 3. Reaction conditions (e.g., base, temperature) favor protodeboronation. | 1. Use anhydrous solvents and reagents. 2. Protect the boronic acid as a pinacol ester or a MIDA boronate.[8][11] 3. Screen different bases (e.g., weaker, non-nucleophilic bases). 4. Lower the reaction temperature. |
| Formation of a significant amount of phenol byproduct | 1. Oxidation of the boronic acid. 2. Reaction is run in the presence of air/oxygen. | 1. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a sealed reaction vessel to minimize exposure to air. |
| Presence of a biaryl byproduct (homocoupling) | 1. The catalytic system promotes the coupling of two boronic acid molecules. 2. The rate of homocoupling is competitive with the desired cross-coupling. | 1. Adjust the stoichiometry of the reactants; sometimes using a slight excess of the other coupling partner can favor the cross-coupling reaction. 2. Screen different copper catalysts and ligands. 3. Lowering the reaction temperature may disfavor the homocoupling pathway. |
| No reaction or very slow reaction rate | 1. Inactive catalyst. 2. The boronic acid is too stable (e.g., some boronate esters). 3. Inappropriate solvent or base. | 1. Ensure the copper catalyst is from a reliable source and handled appropriately. 2. If using a stable boronate ester, hydrolysis to the more reactive boronic acid may be necessary in situ, which can sometimes be facilitated by the reaction conditions (e.g., aqueous base).[11] 3. Perform a solvent and base screen to find optimal conditions. |
| Difficulty coupling electron-deficient or sterically hindered boronic acids | 1. These substrates can be inherently less reactive. 2. Slower desired reaction allows side reactions like protodeboronation to dominate. | 1. Employ more reactive boronic acid derivatives if possible. 2. Use more forcing reaction conditions (higher temperature), but monitor for decomposition. 3. Specific ligand systems may be required for challenging substrates. For instance, for hindered substrates in Chan-Lam coupling, Cu(NO₃)₂·TMEDA has shown improved yields.[13] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Chan-Lam C-N Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl boronic acid
-
Amine or other N-nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a dry reaction vessel equipped with a stir bar, add the aryl boronic acid (1.2-2.0 equivalents), the N-nucleophile (1.0 equivalent), and the copper(II) acetate (1.0-2.0 equivalents).
-
If running under an inert atmosphere, seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add pyridine (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or the desired temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11659C [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling with Hindered Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions to help improve your reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a di-ortho-substituted aryl halide is sluggish or failing. What is the most likely cause?
A1: The primary reason for low reactivity in Suzuki couplings with sterically hindered substrates is the impediment of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Standard palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, are often ineffective. The most critical factor to address is the selection of an appropriate bulky and electron-rich ligand that can promote the formation of a reactive, coordinatively unsaturated palladium(0) species.[1][2]
Q2: How do I choose the right ligand for a sterically demanding coupling?
A2: For hindered substrates, especially those leading to tri- or tetra-ortho-substituted biaryls, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[1]
-
Bulky Phosphine Ligands: Biaryl phosphine ligands (often called Buchwald ligands) like SPhos, XPhos, and RuPhos are excellent choices for a wide range of hindered couplings.[1][2] For extremely hindered systems, specialized ligands such as BI-DIME and AntPhos have demonstrated superior performance.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer high stability and activity. Robust acenaphthoimidazolylidene palladium complexes, for instance, have been shown to be highly efficient for coupling hindered substrates, even at low catalyst loadings.[1][4]
Q3: Can the choice of base significantly impact the reaction rate with hindered substrates?
A3: Yes, the base is crucial for activating the boronic acid to facilitate transmetalation. For sterically hindered couplings, moderately strong bases are often effective.[1]
-
Potassium phosphate (K₃PO₄) is a reliable and frequently used base, often in the presence of a small amount of water.[1][2][5]
-
Cesium carbonate (Cs₂CO₃) is another effective option.[1]
-
For particularly challenging couplings, especially with less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][2][4]
Q4: What are the recommended solvents and temperatures for these reactions?
A4: Anhydrous, aprotic solvents are generally preferred.
-
Dioxane and toluene are common and effective choices.[2][4][6]
-
For very challenging couplings that require higher temperatures to overcome activation barriers, higher-boiling solvents like xylenes can be beneficial, allowing reaction temperatures of 110-140 °C.[3][7]
-
Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve rates.[2][4]
Q5: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
A5: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[6] To minimize this:
-
Use an excess of the boronic acid (typically 1.5 to 2.0 equivalents).[7]
-
Consider using more stable boronic acid derivatives like organotrifluoroborates or MIDA boronates, which are more resistant to hydrolysis.[8][9]
-
Ensure your reaction is run under rigorously anhydrous and inert conditions, as water can facilitate this side reaction.
Troubleshooting Guide
If you are experiencing low yields or slow reaction rates with hindered substrates, follow this systematic troubleshooting workflow:
// Nodes Start [label="Low Yield / Slow Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Evaluate Ligand:\n- Is it bulky and electron-rich?\n- Consider SPhos, XPhos, or NHC ligands.", fillcolor="#FBBC05", fontcolor="#202124"]; BaseSolvent [label="Re-evaluate Base/Solvent:\n- Try K₃PO₄ or t-BuOK.\n- Use dioxane or toluene.", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Increase Temperature:\n- Heat to 100-140 °C.\n- Consider microwave irradiation.", fillcolor="#FBBC05", fontcolor="#202124"]; BoronReagent [label="Consider Boron Reagent:\n- Use 1.5-2.0 equiv. boronic acid.\n- Switch to organotrifluoroborates or MIDA boronates.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Ligand [label="Step 1"]; Ligand -> BaseSolvent [label="If no improvement"]; BaseSolvent -> Temperature [label="If no improvement"]; Temperature -> BoronReagent [label="If no improvement"]; Ligand -> Success [label="Improvement"]; BaseSolvent -> Success [label="Improvement"]; Temperature -> Success [label="Improvement"]; BoronReagent -> Success [label="Improvement"]; } .dot Caption: A troubleshooting workflow for optimizing hindered Suzuki couplings.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of various sterically hindered substrates.
Table 1: Coupling of Hindered Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-diisopropylphenyl bromide | Phenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 12 | 95 |
| 2 | 2,4,6-trimethylphenyl bromide | 2-methylphenylboronic acid | Pd(OAc)₂ (4) | 3a (phenanthrene-based) (8) | K₃PO₄ (3) | Toluene | 110 | 24 | 91 (GC) |
| 3 | 2-bromo-1,3,5-trimethylbenzene | cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Xylenes | 140 | 12 | 63 |
| 4 | 2-bromo-1,3-dimethoxybenzene | 2,4,6-triisopropylphenylboronic acid | Pd/BI-DIME (1) | - | K₃PO₄ (3) | Toluene | 110 | 12 | 92 |
Table 2: Coupling of Hindered Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-1,3,5-trimethylbenzene | Phenylboronic acid | Pd-NHC 3a (0.05) | - | t-BuOK (2) | Dioxane | 80 | 12 | >99 |
| 2 | 4-chloroanisole | Phenylboronic acid | Pd(dba)₂ (1) | bis-benzimidazolium salt (3) | K₃PO₄·H₂O (3) | Dioxane | 110 | 24 | 95 |
| 3 | 2,6-dimethylphenyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | JagPhos I (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald-type Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(dba)₂, 0.01 mmol, 1 mol%), the bulky phosphine ligand (e.g., R-Phos, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄·H₂O, 3.0 mmol, 3.0 equiv).
-
Addition of Reagents: Add the hindered aryl bromide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF or dioxane, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 50 °C, or 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Chloride using an NHC-Palladium Catalyst
This protocol is suitable for more challenging aryl chloride substrates.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the (NHC)Pd precatalyst (e.g., acenaphthoimidazolylidene palladium complex, 0.005 mmol, 0.5 mol%) to a microwave reaction vial.
-
Addition of Reagents: Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., t-BuOK, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous dioxane (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up as described in Protocol 1, followed by purification of the product.
Visualizations
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting these reactions. Steric hindrance can slow down the oxidative addition and reductive elimination steps.
// Nodes in the cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=none, fontcolor="#5F6368"]; PdII_RX [label="R¹-Pd(II)L₂-X"]; Transmetalation [label="Transmetalation", shape=none, fontcolor="#5F6368"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²"]; RedElim [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"];
// Reagents and Products R1X [label="R¹-X\n(Aryl Halide)", shape=none]; R2BY2 [label="R²-B(OR)₂\n(Boronic Acid/Ester)", shape=none]; Base [label="Base", shape=none]; R1R2_product [label="R¹-R²\n(Product)", shape=none];
// Edges Pd0 -> PdII_RX [label="Hindered by bulky R¹"]; R1X -> OxAdd; OxAdd -> PdII_RX; PdII_RX -> PdII_R1R2 [label="X⁻/B(OR)₂⁻ exchange"]; R2BY2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R1R2; PdII_R1R2 -> Pd0 [label="Hindered by bulky R¹ and R²"]; RedElim -> Pd0; PdII_R1R2 -> R1R2_product; R1R2_product -> RedElim [style=invis]; } .dot Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Air- and Water-Sensitive Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting for Suzuki-Miyaura cross-coupling reactions where sensitivity to air and water is a critical concern.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the most common initial checks for air- and water-sensitive setups?
A1: When facing low yields in sensitive Suzuki-Miyaura reactions, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:
-
Reagent Quality and Integrity : Ensure the stability of your boronic acid or ester, as some are prone to degradation.[1] Phosphine ligands are susceptible to oxidation, and palladium catalysts can also degrade over time.[2] It is crucial to use fresh, high-purity reagents.
-
Inert Atmosphere : The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[3][4] Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[5]
-
Solvent and Base Purity : Use anhydrous and thoroughly degassed solvents.[2] Ensure your base is of high purity and appropriate for the reaction.
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[4] This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source directly or an efficient precatalyst system.[4]
Q3: Protodeboronation is a major side reaction in my experiments. What are the best strategies to mitigate it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient or heteroaryl boronic acids.[2][6] Key strategies to minimize this include:
-
Choice of Base : The base is critical for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions : While some protocols use aqueous bases, water can be a proton source for protodeboronation.[2]
-
Use of More Stable Boron Reagents : Consider converting sensitive boronic acids to more stable forms like pinacol esters or MIDA boronates.[6]
Q4: What is the role of water in Suzuki-Miyaura reactions, and should I aim for completely anhydrous conditions?
A4: The role of water is complex. While it can be a proton source for protodeboronation, a small amount of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[7] In some cases, water is crucial for the reaction to proceed.[8] However, for highly water-sensitive substrates or catalysts, anhydrous conditions are preferable. The optimal amount of water is highly dependent on the specific reaction conditions.
Q5: How do I choose the appropriate inert gas and degassing technique for my reaction?
A5: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, providing a protective "blanket," while nitrogen is more economical. For most standard Suzuki couplings, nitrogen is sufficient.[5] For highly sensitive systems, argon is preferred.[5]
There are several methods for degassing solvents, with varying levels of effectiveness:
-
Freeze-Pump-Thaw : This is the most effective method for removing dissolved oxygen.[9]
-
Sparging : Bubbling an inert gas through the solvent is a simpler but less effective method.[9]
-
Sonication under Vacuum : This is a rapid method for rough degassing.[3][9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during air- and water-sensitive Suzuki-Miyaura reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivation | - Ensure all solvents and reagents are thoroughly degassed.[5] - Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. - Maintain a strict inert atmosphere throughout the reaction. |
| Poor Ligand Choice or Degradation | - For substrates with coordinating groups, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10] - Store phosphine ligands under an inert atmosphere to prevent oxidation. |
| Ineffective Base or Solvent System | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][11] - Ensure the base is soluble in the chosen solvent system. A mixture of an organic solvent with water often improves solubility.[7] |
| Poor Reagent Quality | - Use fresh or recently purified boronic acid/ester. - Ensure solvents are anhydrous if the protocol requires it. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | - Presence of oxygen.[3] - Inefficient reduction of Pd(II) precatalyst.[4] | - Rigorously degas the reaction mixture.[3] - Use a Pd(0) source directly.[4] |
| Protodeboronation | - Presence of a proton source (e.g., water). - Use of a strong base.[6] - High reaction temperature. | - Use a milder base (e.g., K₃PO₄, KF). - Consider using a more stable boronic ester (e.g., pinacol, MIDA).[6] - Lower the reaction temperature. |
| Dehalogenation of Starting Material | - Inefficient catalyst system. - Presence of a hydride source. | - Employ a more efficient catalyst system. - Use a milder base or lower the reaction temperature. |
Data Presentation: Comparative Performance of Reaction Components
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100°C, 2h.
| Base | Typical Form | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aqueous solution | 85-98% | A widely used and effective base.[1] |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another common and effective carbonate base.[11] |
| K₃PO₄ | Solid | 70-99% | Often a good choice for sensitive substrates and can minimize protodeboronation.[11] |
| Cs₂CO₃ | Solid | 80-99% | A strong and effective base, but more expensive. |
| KOH | Aqueous solution | 70-90% | A strong base that can sometimes lead to side reactions.[11] |
| NaOH | Aqueous solution | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[11] |
| Et₃N | Liquid | 20-50% | Generally less effective than inorganic bases. |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][2][11]
Table 2: Comparative Performance of Common Phosphine Ligands
| Ligand Class | Specific Ligand | Aryl Halide | Typical Catalyst Loading (mol %) | Notes |
| Biaryl Phosphines | SPhos | Aryl Chlorides | 0.5 - 2 | Highly effective for a broad range of substrates, including sterically hindered ones.[10][12] |
| XPhos | Aryl Chlorides | 0.5 - 2 | Similar to SPhos, offers excellent reactivity and stability.[10][12] | |
| Ferrocenyl Phosphines | dppf | Aryl Bromides/Iodides | 1 - 5 | A robust and widely used ligand, particularly for less challenging couplings. |
| Trialkyl Phosphines | P(t-Bu)₃ | Aryl Chlorides/Bromides | 1 - 3 | Highly electron-donating, good for activating less reactive aryl chlorides. |
| Triphenylphosphine | PPh₃ | Aryl Bromides/Iodides | 2 - 5 | A classic ligand, but often less effective for challenging substrates compared to modern biaryl phosphines. |
This table provides a general guide. Optimal ligand choice is highly dependent on the specific substrates and reaction conditions.[10][12]
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Suzuki-Miyaura Reaction using a Schlenk Line
This protocol describes a typical setup for a Suzuki-Miyaura coupling reaction under a rigorous inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask, condenser, magnetic stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation : Oven-dry all glassware and allow it to cool under vacuum or in a desiccator.
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, and base.
-
Inerting the System : Seal the flask with a rubber septum, connect it to a Schlenk line, and perform at least three cycles of evacuating the flask under high vacuum followed by backfilling with inert gas.[5]
-
Solvent Addition : Add the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.
-
Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Degassing Solvents for Sensitive Reactions
Method 1: Freeze-Pump-Thaw (Most Effective)
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for 5-10 minutes.
-
Close the stopcock and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle at least three times.[9]
-
After the final cycle, backfill the flask with an inert gas.
Method 2: Sparging with Inert Gas
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes.[9]
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps and failure points in the catalytic cycle.
Caption: Step-by-step experimental setup workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
HPLC method for monitoring indole boronic acid reaction progress
A technical support center with troubleshooting guides and FAQs for monitoring indole boronic acid reaction progress using HPLC.
Frequently Asked Questions (FAQs)
1. What is a suitable starting HPLC method for monitoring an indole boronic acid reaction?
A good starting point for developing an HPLC method for indole boronic acid and related compounds is reverse-phase chromatography.
-
Column: A C18 column is a common first choice.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 220 nm or 254 nm) is recommended.
2. How can I improve the peak shape for my indole boronic acid?
Peak tailing is a common issue with boronic acids due to the interaction of the boronic acid group with free silanol groups on the silica-based column packing.
-
Use an End-Capped Column: Select a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) can protonate the silanol groups, reducing their interaction with the boronic acid.
-
Use a Bidentate Chelating Additive: In some cases, adding a chelating agent to the mobile phase can improve peak shape.
3. What should I do if my starting material and product are not well-resolved?
Poor resolution can be addressed by optimizing the mobile phase gradient and flow rate.
-
Adjust the Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If acetonitrile does not provide adequate resolution, methanol or a mixture of acetonitrile and methanol can be tried.
-
Optimize the Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with free silanol groups on the column. | Use an end-capped C18 column.Add 0.1% formic acid or TFA to the mobile phase. |
| Poor Resolution | Inadequate separation between analyte peaks. | Optimize the mobile phase gradient (make it shallower).Try a different organic modifier (e.g., methanol instead of acetonitrile).Reduce the flow rate. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents and additives.Flush the injector and column thoroughly. |
| Baseline Noise | Air bubbles in the detector or pump.Contaminated mobile phase. | Degas the mobile phase.Purge the pump to remove air bubbles.Use fresh, filtered mobile phase. |
| Drifting Baseline | Temperature fluctuations in the column.Non-equilibrated column. | Use a column oven to maintain a constant temperature.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Detailed Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing an HPLC method to monitor the progress of a reaction involving indole boronic acid.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration appropriate for UV detection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the standards of the starting material and the expected product to determine their retention times.
-
Inject the reaction mixture sample.
-
If resolution is poor, adjust the gradient. For example, if the peaks elute too quickly, start with a lower percentage of mobile phase B or use a shallower gradient.
-
If peak shape is poor, consider the troubleshooting steps outlined above.
-
-
Reaction Monitoring:
-
Once a suitable method is developed, inject samples taken from the reaction at different time points.
-
Calculate the percentage conversion by integrating the peak areas of the starting material and the product.
-
Experimental Workflow
Caption: Workflow for HPLC method development and reaction monitoring.
Removal of palladium catalyst from the final compound
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from their final compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Troubleshooting Guides
This section addresses specific problems that may arise during the palladium removal process and offers step-by-step solutions.
Issue 1: Ineffective Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration
-
Symptoms: Black particles of the catalyst are visible in the filtrate, or analytical testing shows high levels of residual palladium after filtering.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Filter medium is too coarse. 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Double Filtration: Pass the filtrate through a second, finer filter.[1] Inefficient Celite® Bed Filtration. 1. Optimize Celite® Bed: Ensure the Celite® bed is properly packed and is 1-2 cm thick.[1][2] 2. Pre-wet the Celite® Pad: Pre-wetting the pad with the reaction solvent can enhance its effectiveness.[1] Presence of Soluble Palladium Species. 1. Change Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][2][3] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[1] Colloidal Palladium Formation. 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Incorrect Scavenger Selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific reaction.[1] Insufficient Scavenger Loading or Reaction Time. 1. Increase Scavenger Amount: Incrementally increase the quantity of the scavenger.[1] 2. Extend Reaction Time: Allow for longer contact time between the scavenger and the reaction mixture.[1] 3. Optimize Temperature: Gentle heating (e.g., 40-60 °C) can sometimes improve scavenging efficiency, but monitor for product degradation.[1][3] Product Binding to the Scavenger. 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product.[1]
Issue 3: Significant Product Loss During Purification
-
Symptoms: Low yield of the final product after the palladium removal step.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Non-specific Adsorption of Product. 1. Screen Different Adsorbents: Test various scavengers or types of activated carbon to find one with high selectivity for palladium and low affinity for your product.[3] 2. Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[3] 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3] Product Co-precipitation. 1. Optimize Precipitation Conditions: If using precipitation, adjust the anti-solvent, temperature, or addition rate to selectively precipitate the palladium complex. Product Degradation. 1. Milder Conditions: If heating is used, try performing the removal at a lower temperature. 2. Check Compatibility: Ensure your product is stable to the chosen scavenger or removal method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3] This is often done using a pad of Celite® to trap fine particles.[2]
-
Scavenging: Using solid-supported or soluble agents that selectively bind to palladium.[1] Common scavengers have functional groups like thiols, amines, or phosphines.[1]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be filtered off.[1]
-
Chromatography: Passing the reaction mixture through a column of silica gel or alumina can effectively remove palladium residues.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[3]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2][3]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Simple filtration is sufficient for heterogeneous catalysts, whereas homogeneous catalysts require methods like scavenging, precipitation, or chromatography.[1][2]
-
Nature of the Final Product: Consider the solubility, stability, and potential for your product to chelate with palladium.
-
Solvent System: The polarity of your solvent can influence the efficiency of scavengers and the solubility of palladium species.[1]
-
Regulatory Limits: For pharmaceutical applications, the required final palladium concentration is a critical factor. Some methods are more effective at reaching very low ppm levels.[4]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles of heterogeneous catalysts like Pd/C that might otherwise pass through standard filter paper.[2]
Q4: Can activated carbon be used for palladium removal?
A4: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium.[3] However, it can lack selectivity and may also adsorb the desired product, potentially leading to yield loss.[3]
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal methods.
Table 1: Efficiency of Silica-Based Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Si-Thiol | 33,000 | <200 | >99.4 | [3] |
| Si-TMT | ~2000 | <15 | >99.2 | [3] |
| Si-Thiourea | 2400 | ≤ 16 | >99.3 | [3] |
| SPM32 (Thiol-based) | 600 | 25 | 97.5 | [3] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Darco KB-B | 300 | <1 | >99.6 | 0.2 wt%, 45 °C, 18 h | [3] |
| Nuchar AquaGuard | 9100 | 6450 | 29.1 | Used alone | [3] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97 | Binary system | [3] |
| Carboxen® 564 | Not specified | Not specified | - | Outperformed Silica-Thiol in some cases | [3] |
Table 3: Efficiency of Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Crystallization | Not specified | Not specified | Variable | [3] |
| Liquid-Liquid Extraction | Not specified | Not specified | >99 | [3] |
| Polystyrene-bound TMT | 1550 | 3 | >99.8 | [3] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | [3] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps prevent the Celite® from being disturbed when the reaction mixture is added.[1]
-
-
Filter the Reaction Mixture:
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
-
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1] Thiol-based scavengers are often a good starting point.
-
-
Add the Scavenger to the Reaction Mixture:
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[3] The optimal time and temperature should be determined experimentally.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration.[1] A simple filtration setup is usually sufficient.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the purified product.
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Validation & Comparative
A Researcher's Guide to (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid and Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid and its corresponding pinacol ester, focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by general experimental principles and data from analogous systems to aid in the rational selection of the appropriate reagent for specific synthetic challenges.
The core distinction between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability. Generally, the boronic acid exhibits higher reactivity, often leading to faster reaction times in Suzuki-Miyaura couplings. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and potentially lower reaction yields.[1][2]
Conversely, the pinacol ester of this compound offers significantly greater stability.[3] The pinacol group provides steric hindrance around the boron atom, protecting it from unwanted reactions and rendering the molecule more robust towards moisture and air.[1] This increased stability translates to easier handling, purification by standard techniques like column chromatography, and a longer shelf-life, making it particularly suitable for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. Studies on Suzuki couplings involving indole derivatives have shown that arylpinacolboronate esters are less reactive than their corresponding arylboronic acids, requiring longer reaction times and often resulting in lower yields of the biaryl product.[1]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and its pinacol ester, based on general principles and data for analogous compounds.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₁₄H₁₈BNO₄ | C₂₀H₂₈BNO₄ |
| Molecular Weight | 275.11 g/mol | 357.25 g/mol |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1] | Higher; more resistant to air and moisture.[3] |
| Handling | Requires careful handling and storage under inert atmosphere. | Easier to handle and store for extended periods.[1] |
| Purification | Can be challenging due to potential decomposition on silica gel. | Generally amenable to purification by column chromatography.[1] |
| Reactivity in Suzuki Coupling | Higher; generally leads to faster reaction rates.[1][2] | Lower; may require longer reaction times or more forcing conditions.[1] |
| Typical Reaction Yields | Can be high, but may be variable due to stability issues.[1] | Often more reproducible, though potentially lower than the boronic acid under identical conditions.[1] |
Experimental Protocols
Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add pinacol (1.1 equiv).
-
Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the drying agent and wash the solid with the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound pinacol ester.[4]
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an indole-2-boronic acid derivative with an aryl halide. This can be adapted for both the boronic acid and its pinacol ester, with the expectation that the pinacol ester may require longer reaction times or higher temperatures.
Materials:
-
This compound or its pinacol ester (1.0 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or a sealable reaction vessel, combine the indole boronic acid derivative, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add the degassed solvent system to the reaction mixture via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between the boronic acid and its pinacol ester.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is contingent upon the specific requirements of the synthetic strategy. The boronic acid is the more reactive partner, which can be advantageous for achieving rapid and efficient coupling. However, its inherent instability necessitates careful handling and may lead to variable yields. The pinacol ester, while less reactive, offers superior stability, simplifying handling, purification, and storage.[1][3] This robustness makes it a reliable choice for complex, multi-step syntheses where reagent stability is paramount. Researchers should weigh the need for high reactivity against the practical benefits of enhanced stability when selecting the appropriate boronic acid derivative for their drug discovery and development endeavors.
References
A Comparative Analysis of SPhos and XPhos in Palladium-Catalyzed Indole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of indoles is a fundamental transformation in synthetic chemistry, providing access to a wide array of compounds with significant biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these crucial C-N bonds. The choice of phosphine ligand is critical to the success of these palladium-catalyzed reactions, with bulky, electron-rich ligands demonstrating superior performance. This guide provides a comparative study of two widely used Buchwald ligands, SPhos and XPhos, for the N-arylation of indoles, supported by experimental data from the literature.
Performance Comparison of SPhos and XPhos in Indole N-Arylation
The following table summarizes the performance of SPhos and XPhos in the palladium-catalyzed N-arylation of indoles with various aryl halides. The data has been compiled from multiple sources and, while not a direct head-to-head comparison under identical conditions, provides valuable insights into the relative efficacy of these ligands.
| Entry | Indole Substrate | Aryl Halide | Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 4-Bromotoluene | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85-95 | [1] |
| 2 | Indole | 4-Bromoanisole | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 80-92 | [1] |
| 3 | Indole | 3,5-Bis(trifluoromethyl)bromobenzene | tBuXPhos | BrettPhos Pd G3 | N/A | N/A | N/A | N/A | 91 | [2] |
| 4 | Substituted Indoles | Aryl iodides, bromides, chlorides, and triflates | Ligand 4 (a biaryl phosphine) | Pd₂(dba)₃ | NaOtBu or K₃PO₄ | Toluene or Dioxane | N/A | N/A | High Yields | [3] |
| 5 | Halo-indoles | Simple amines | XPhos | N/A | N/A | N/A | N/A | N/A | High Yields | [4] |
Note: "N/A" indicates that the specific information was not provided in the cited source. The yield for entry 3 was achieved using a pre-catalyst system.
From the available data, both SPhos and XPhos, along with their derivatives like tBuXPhos, are highly effective ligands for the N-arylation of indoles. They facilitate the coupling of a broad range of aryl halides, including chlorides, bromides, iodides, and triflates, with various indole substrates.[3] XPhos, in particular, has been shown to provide high yields in the coupling of substituted indolines.[1]
Experimental Protocols
The following is a generalized experimental protocol for the palladium-catalyzed N-arylation of indoles based on literature procedures.[1][3]
Materials:
-
Indole substrate (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (SPhos or XPhos, 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the indole substrate, aryl halide, palladium source, phosphine ligand, and base to a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Experimental Workflow and Catalytic Cycle
The Buchwald-Hartwig amination of indoles follows a well-established catalytic cycle. The general workflow and the key steps in the catalytic cycle are illustrated below.
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation of indoles.
The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The indole coordinates to the Pd(II) complex, and the base removes the N-H proton to form a palladium-indolide complex.
-
Reductive Elimination: The N-aryl indole product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of indoles.
Conclusion
Both SPhos and XPhos are highly effective ligands for the palladium-catalyzed N-arylation of indoles, enabling the synthesis of a diverse range of N-arylindoles in high yields. The choice between these ligands may depend on the specific substrates, desired reaction conditions, and cost considerations. XPhos and its derivatives have shown excellent performance with a variety of aryl halides and substituted indoles. The provided experimental protocol and workflow offer a solid foundation for researchers to successfully implement these powerful catalytic systems in their synthetic endeavors.
References
A Head-to-Head Battle: Nickel vs. Palladium in the Suzuki-Miyaura Coupling of Indole Boronic Acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For decades, palladium has been the reigning champion in catalyzing these transformations. However, the increasing cost of palladium, coupled with the earth-abundance and unique reactivity of nickel, has sparked a surge in the exploration of nickel-based catalysts for this vital reaction. This guide provides a detailed, data-driven comparison of nickel- and palladium-catalyzed Suzuki-Miyaura coupling reactions, with a specific focus on the versatile and pharmaceutically relevant indole boronic acids.
Performance Comparison: A Tale of Two Metals
While both nickel and palladium can effectively catalyze the coupling of indole boronic acids with aryl halides, their performance characteristics often differ in terms of reactivity, substrate scope, and functional group tolerance. Palladium catalysts are generally lauded for their broad functional group tolerance and high yields in the coupling of a wide array of substrates.[1][2] In contrast, nickel catalysts, while more cost-effective, can exhibit unique reactivity and are sometimes more sensitive to the electronic and steric properties of the substrates and ligands.[2][3]
The choice between nickel and palladium is not always straightforward and depends heavily on the specific substrates and desired outcome. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Coupling of Indole Boronic Acids with Aryl Halides - A Comparative Overview
| Entry | Indole Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| 1 | Indole-5-boronic acid | 3-Chloroindazole | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | Palladium | [4] |
| 2 | Indole-5-boronic acid | 3-Chloroindazole | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 | Palladium | [4] |
| 3 | (7-Bromo-1H-indol-2-yl)boronic acid | Phenyl bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | - | High | Palladium | [5] |
| 4 | Phenylboronic acid | 5-Bromo-1H-indole | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85 | Nickel | [6] |
| 5 | Phenylboronic acid | 5-Bromo-1H-indole | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-Me-THF | 100 | 12 | 81 | Nickel | [6] |
Table 2: Influence of Ligands on Palladium-Catalyzed Coupling of 3-Chloroindazole with Indole-5-boronic acid [4]
| Entry | Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 10 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | 25 |
| 3 | Pd(OAc)₂ | JohnPhos | 65 |
| 4 | Pd(OAc)₂ | SPhos | 85 |
| 5 | Pd(OAc)₂ | XPhos | 92 |
Mechanistic Considerations: The Catalytic Cycles
The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are shared by both nickel and palladium catalysis.[5] However, the relative rates of these steps and the stability of the intermediates can differ significantly between the two metals, leading to the observed differences in reactivity and selectivity.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for both nickel- and palladium-catalyzed Suzuki-Miyaura couplings involving indole derivatives.
Palladium-Catalyzed Coupling of (7-Bromo-1H-indol-2-yl)boronic Acid with an Aryl Halide[5]
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or sealable reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Coupling of an Aryl Halide with an Arylboronic Acid[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Nickel precatalyst (e.g., [Ni(dppf)Cl₂], 5 mol%)
-
Solvent (e.g., 1,4-dioxane)
-
Schlenk tube or reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, base, and the nickel catalyst.
-
The tube is evacuated and backfilled with an inert atmosphere three times.[1]
-
The solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.[1]
-
After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Both nickel and palladium catalysts are powerful tools for the Suzuki-Miyaura coupling of indole boronic acids. While palladium catalysts often offer broader functional group tolerance and a more extensive track record, nickel catalysts present a cost-effective alternative with the potential for unique reactivity. The optimal choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. This guide provides a foundation for researchers to make informed decisions when selecting a catalytic system for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Aryl-5-Methylindoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. Among its numerous derivatives, 2-aryl-5-methylindoles represent a significant class with diverse biological activities. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a comparative analysis of several key synthetic strategies for the preparation of 2-aryl-5-methylindoles, including the Fischer indole synthesis, Leimgruber-Batcho synthesis, Larock indole synthesis, and Suzuki cross-coupling.
Comparison of Synthetic Methodologies
The choice of synthetic route to 2-aryl-5-methylindoles depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. Below is a summary of the key features of four prominent methods.
| Method | Starting Materials | Key Reagents/Catalysts | General Yields | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 4-Methylphenylhydrazine, Aryl methyl ketones | Acid catalyst (e.g., PPA, ZnCl₂, AcOH) | 70-93% | Well-established, versatile, readily available starting materials. | Harsh acidic conditions, potential for side reactions and low regioselectivity with unsymmetrical ketones. |
| Leimgruber-Batcho Synthesis | 4-Methyl-2-nitrotoluene, Aryl aldehyde | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C) | High | High yields, mild conditions, regioselective. | Requires substituted nitrotoluenes which may not be readily available. |
| Larock Indole Synthesis | 2-Iodo-4-methylaniline, Disubstituted alkynes | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Good to Excellent | High regioselectivity, good functional group tolerance. | Requires substituted anilines and alkynes, palladium catalyst can be expensive. |
| Suzuki Cross-Coupling | 2-Halo-5-methylindole, Arylboronic acid | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Good to Excellent | Mild reaction conditions, excellent functional group tolerance, commercially available boronic acids. | Requires pre-functionalized indole, potential for catalyst poisoning. |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenyl-5-methylindole
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.
Procedure:
-
A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and acetophenone (1.05 equivalents) is prepared.
-
A suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a Lewis acid (e.g., ZnCl₂), is added.[1]
-
The reaction mixture is heated to 80-100°C with vigorous stirring.[1]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by pouring it into ice-water, neutralizing with a saturated sodium bicarbonate solution, and extracting the product with an organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
Under microwave irradiation, the synthesis of similar 2-arylindoles has been reported to yield up to 93%, while conventional heating methods provide yields around 76%.[2][3] A specific protocol for 2-phenylindole using acetophenone phenylhydrazone and anhydrous zinc chloride at 170°C reported a yield of 72-80%.[4]
Leimgruber-Batcho Indole Synthesis
This two-step process is known for its high yields and mild conditions.[5]
Step 1: Enamine Formation
-
An o-nitrotoluene derivative (e.g., 4-methyl-2-nitrotoluene) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.[5]
-
The mixture is heated to form the corresponding enamine.
Step 2: Reductive Cyclization
-
The enamine intermediate is then subjected to reductive cyclization to form the indole.
-
Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon (Pd/C).[5] Iron in acetic acid or sodium hydrosulfite can also be used.[5]
This method is particularly advantageous for producing indoles that are unsubstituted at the C2 and C3 positions and generally provides high chemical yields under mild conditions.[5]
Larock Indole Synthesis of 2-Aryl-5-methylindoles
This palladium-catalyzed heteroannulation reaction offers high regioselectivity.[6]
General Procedure:
-
An ortho-iodoaniline derivative (e.g., 2-iodo-4-methylaniline) is reacted with a disubstituted alkyne (2-5 equivalents).[6]
-
The reaction is catalyzed by a palladium(II) source, such as Pd(OAc)₂, often with a phosphine ligand like PPh₃.[6][7]
-
An excess of a base, typically potassium carbonate or sodium carbonate, is used.[6]
-
Additives like lithium chloride (LiCl) can be beneficial.[6]
-
The reaction is typically carried out in a solvent like DMF at elevated temperatures.
The use of bulky ligands can improve the reaction efficiency and yield.[8]
Suzuki Cross-Coupling for the Synthesis of 2-Aryl-5-methylindoles
This powerful cross-coupling reaction is valued for its mild conditions and broad functional group tolerance.
General Procedure:
-
A 2-halo-5-methylindole (e.g., 2-bromo-5-methylindole) is coupled with an arylboronic acid.
-
A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], is used.[9]
-
The reaction is typically performed in a solvent system like dimethoxyethane (DME) or a mixture of dioxane and water at elevated temperatures (e.g., 80-100°C).[9][11]
Yields for Suzuki couplings are generally good to excellent, and the wide availability of arylboronic acids allows for the synthesis of a diverse range of 2-arylindoles.[11]
Synthetic Strategies Overview
The following diagram illustrates the different synthetic pathways to 2-aryl-5-methylindoles.
Conclusion
The synthesis of 2-aryl-5-methylindoles can be achieved through several effective methods, each with its own set of advantages and limitations. The Fischer indole synthesis is a classic and versatile choice, while the Leimgruber-Batcho synthesis offers high yields under mild conditions. For reactions requiring high regioselectivity and functional group tolerance, the palladium-catalyzed Larock synthesis and Suzuki cross-coupling are powerful alternatives. The selection of the optimal route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research or development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Cross-Coupling Products
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The precise characterization of the resulting products is not merely a routine check but a critical step to ensure the validity of the synthetic route and the purity of the final compound. While several analytical techniques are at the disposal of researchers, X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods for the unambiguous structural validation of cross-coupling products.
This guide provides an objective comparison of these techniques, highlighting their respective strengths and limitations in the context of validating the structure of a hypothetical cross-coupling product: (4'-methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone . This compound is the result of a Suzuki coupling reaction between 4-bromobenzophenone and 4-methoxyphenylboronic acid. We will delve into the quantitative data each technique provides, outline detailed experimental protocols, and visualize the logical workflow for structural validation.
Comparative Analysis of Validation Techniques
The choice of analytical technique often depends on the nature of the sample, the information required, and the available instrumentation. While each method provides unique insights, they are often used in a complementary fashion to build a comprehensive and irrefutable structural assignment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and absolute stereochemistry.[1][2][3] | - Unambiguous determination of molecular structure and stereochemistry.[3] - Provides highly accurate and precise bond lengths and angles. - Can reveal information about intermolecular interactions in the solid state. | - Requires a single, high-quality crystal of sufficient size, which can be challenging and time-consuming to obtain.[1][2] - The determined structure represents the solid-state conformation, which may differ from the solution-state or biologically relevant conformation.[4] - Not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Delivers detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C) in solution.[5][6][7] | - Provides rich structural information in the solution state, which is often more relevant to the reaction medium and biological systems.[8] - Non-destructive technique.[7] - Quantitative analysis can determine the purity and relative ratios of components in a mixture.[9] | - Structure elucidation can be complex for large molecules with significant signal overlap.[10] - Does not directly provide bond lengths and angles. - Requires deuterated solvents.[6] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, providing information about the molecular weight and elemental composition.[11][12] | - High sensitivity, requiring only a small amount of sample. - Can be coupled with chromatography (e.g., LC-MS, GC-MS) to analyze complex mixtures.[12] - High-resolution mass spectrometry (HRMS) can provide the elemental formula.[11] | - Provides limited information about the specific arrangement of atoms and stereochemistry. - Fragmentation patterns can sometimes be difficult to interpret for novel compounds. |
Quantitative Data Comparison
To illustrate the type of quantitative data obtained from each technique, let's consider our hypothetical cross-coupling product, (4'-methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone .
| Parameter | X-ray Crystallography Data | ¹H NMR Data (500 MHz, CDCl₃) | ¹³C NMR Data (125 MHz, CDCl₃) | High-Resolution Mass Spectrometry (HRMS) Data |
| Structural Information | Crystal system: Monoclinic Space group: P2₁/c a = 10.25 Å, b = 5.88 Å, c = 24.12 Å β = 95.3° R-factor = 0.045[1] | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | Chemical Shift (δ, ppm) | m/z |
| Key Data Points | C-C bond length (biphenyl): 1.489 Å C=O bond length: 1.215 Å Dihedral angle between phenyl rings: 35.2° | δ 7.85 (d, J = 8.5 Hz, 2H), δ 7.79 (d, J = 8.5 Hz, 2H), δ 7.63 (d, J = 8.5 Hz, 2H), δ 7.59 (t, J = 7.5 Hz, 1H), δ 7.49 (t, J = 7.5 Hz, 2H), δ 7.02 (d, J = 8.5 Hz, 2H), δ 3.88 (s, 3H) | δ 196.5 (C=O), δ 160.0, δ 138.2, δ 137.5, δ 132.8, δ 132.2, δ 130.1, δ 129.9, δ 128.5, δ 128.4, δ 114.3, δ 55.5 (OCH₃) | Calculated for C₂₀H₁₆O₂ [M+H]⁺: 289.1223, Found: 289.1225 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the validation of our hypothetical cross-coupling product.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified product (approx. 10-20 mg) in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). Allow the solvent to evaporate slowly at room temperature in a loosely capped vial. High-quality, single crystals should form over a period of several days.
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[1][2]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to minimize the R-factor.[1]
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a one-dimensional (1D) ¹H NMR spectrum. Following this, acquire a 1D ¹³C NMR spectrum. For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integrals are then determined from the processed spectrum.[4][13]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). For high-resolution mass spectrometry (HRMS), an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer is commonly used. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For HRMS, the exact mass is used to determine the elemental composition of the molecule. Fragmentation data, if acquired, can be used to further confirm the structure.
Visualization of Workflows and Logical Relationships
The process of validating a cross-coupling product follows a logical progression, often starting with less definitive but quicker methods and moving to more conclusive techniques if necessary. The following diagrams, generated using the DOT language, illustrate this workflow.
Caption: A general workflow for the synthesis, purification, and structural validation of a cross-coupling product.
The decision to proceed with X-ray crystallography is often made when NMR and MS data are insufficient for a complete and unambiguous structural assignment, or when the absolute stereochemistry needs to be determined.
Caption: Logical flow from experimental data to the final validated structure of a molecule.
References
- 1. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. 11.13.1 NMR Chemical Shifts andJ-Couplings⣠11.13 NMR and Other Magnetic Properties ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 13. Analyzing Coupling Constants [sites.science.oregonstate.edu]
Quantitative NMR (qNMR) for Purity Assessment of Boronic Acids: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise determination of purity for starting materials and intermediates is paramount. Boronic acids are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions. Their purity directly influences reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of boronic acids, supported by experimental data and detailed protocols.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2] For boronic acids, ¹H NMR is commonly utilized, though ¹¹B NMR can also be a valuable tool for structural analysis and quantification.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For purity assessment, a detector, most commonly a UV-Vis detector, is used to quantify the separated components. While highly sensitive for detecting trace impurities, HPLC is a comparative method that typically relies on the availability of a reference standard for the analyte for accurate quantification.[1][2] The area percent method is often used but can be less accurate if the response factors of the impurities differ significantly from that of the main component.[1]
Comparative Performance Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of boronic acids depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1][2] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value without needing an analyte-specific reference standard.[2] | High, but can be influenced by the response factors of impurities, often requiring reference standards for each impurity for accurate quantification.[1] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[2] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct chemical shifts of resonance signals.[2] Can be challenging with overlapping signals.[7] | High, based on chromatographic separation. Co-eluting impurities can be an issue.[1] |
| Limit of Detection (LOD) | Approximately 0.1%.[1] | Approximately 0.01%.[1] |
| Limit of Quantification (LOQ) | Approximately 0.3%.[1] | Approximately 0.05%.[1] |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-interfering compound.[1][2] | Typically requires a reference standard of the analyte; the area percent method is a common but less accurate alternative.[1] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer.[2] | High, especially with automated systems.[1] |
| Impurity Identification | Can provide structural information about impurities directly from the spectrum.[1] | Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.[1] |
| Common Issues for Boronic Acids | Can quantify non-chromophoric impurities and distinguish the boronic acid from its anhydride (boroxine).[1] | May not detect impurities without a UV chromophore. The anhydride may have a different retention time and response factor, leading to inaccurate quantification by area percent.[1] |
Illustrative Case Study: Purity of 2-Fluoropyridine-3-boronic Acid
A common impurity in boronic acids is the corresponding cyclic anhydride, known as a boroxine.[1] The equilibrium between the boronic acid and its boroxine can complicate purity determination.
In a hypothetical analysis of a batch of 2-Fluoropyridine-3-boronic acid, both qNMR and HPLC are employed.
-
qNMR Results: The ¹H NMR spectrum in DMSO-d₆, using maleic acid as an internal standard, would show distinct signals for the aromatic protons of both the boronic acid and its boroxine.[1] By integrating a well-resolved signal for each species and the signal from the internal standard, the absolute purity of the boronic acid and the amount of boroxine can be independently and accurately quantified.[1] For instance, a result might indicate a purity of 98.2% for the boronic acid with 1.5% of the boroxine present.
-
HPLC Results: An HPLC chromatogram might show a major peak for the boronic acid and a smaller peak for the boroxine. Using an area percent calculation, the purity might be reported as 99.88%.[1] This discrepancy arises because the boroxine may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by HPLC.[1]
This example highlights the advantage of qNMR as a molar-based technique, providing a more accurate representation of the sample's composition.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Quantitative ¹H NMR (qNMR) Protocol for Boronic Acid Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.[1]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.[1] The choice of internal standard is critical; it must be soluble in the deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.[1]
-
Integrate a well-resolved signal of the boronic acid and a signal from the internal standard.[1]
-
The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity_std: Purity of the internal standard
-
HPLC Protocol for Boronic Acid Purity
1. Sample Preparation:
-
Prepare a stock solution of the boronic acid sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]
2. Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflow for qNMR and a logical framework for selecting the appropriate analytical method.
Caption: qNMR Experimental Workflow for Purity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Protecting Groups for Indole Nitrogen in Suzuki Reactions
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. When the indole moiety, a prevalent scaffold in biologically active compounds, is a substrate, the protection of the indole nitrogen is often a critical consideration to ensure reaction efficiency and prevent undesired side reactions. This guide provides an objective comparison of common protecting groups for the indole nitrogen in Suzuki reactions, supported by experimental data and detailed protocols.
Performance Comparison of Indole N-Protecting Groups
The choice of a protecting group for the indole nitrogen can significantly impact the yield and success of a Suzuki coupling reaction. The ideal protecting group should be stable under the reaction conditions, not interfere with the catalytic cycle, and be readily removable under mild conditions that do not compromise the integrity of the newly formed biaryl product. Below is a summary of the performance of commonly used protecting groups—tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM)—in Suzuki reactions, based on literature data.
It is important to note that a direct, perfectly controlled comparison is challenging due to the variability in reaction conditions across different studies. The following table summarizes representative data, highlighting the protecting group, reaction partners, catalyst system, and resulting yield.
| Protecting Group | Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | N-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield | [1] |
| Boc | N-Boc-pyrrolopyridazinone | Arylboronic acid | Pd catalyst | - | - | - | - | Significant decomposition | [2] |
| Ts | N-Ts-indolylboronic acid | Phenyl bromide | - | - | - | - | - | Higher than Boc and unprotected | Not specified |
| SEM | N-SEM-4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | - | Very good yield | [3][4] |
| SEM | N-SEM-pyrrolopyridazinone | Arylboronic acid | Pd catalyst | - | - | - | - | Excellent yields | [2] |
| Benzyl | N-Bn-3-chloroindazole | Arylboronic acid | SPhos/XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | - | High Yield | [5] |
| None | 6-chloroindole | Phenylboronic acid | SPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [5] |
| None | 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (MW) | 1.5 | up to 91 | [6] |
Key Observations:
-
Boc Group: The tert-Butoxycarbonyl (Boc) group is widely used due to its ease of introduction and removal under acidic conditions.[7][8] However, its stability in Suzuki reactions can be variable. In some instances, it performs well, leading to high yields[1], while in others, particularly with certain heterocyclic cores, it can lead to decomposition.[2] There are also reports of concomitant Boc deprotection under microwave heating conditions.
-
Tosyl Group: The Tosyl (Ts) group is a more robust protecting group, often stable to the conditions of the Suzuki reaction. In cases where the indole is the boronic acid partner, the tosyl group has been reported to give higher yields compared to the Boc group or an unprotected indole. However, its removal requires harsher conditions, such as strong reducing agents or vigorous basic hydrolysis, which may not be compatible with all substrates.
-
SEM Group: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is noted for its high stability under a variety of reaction conditions, including those of the Suzuki-Miyaura coupling.[3][4] Studies have shown that the SEM group can be more tolerant than the Boc group, leading to excellent yields without decomposition of the starting material.[2] Deprotection is typically achieved using fluoride reagents.
-
Unprotected Indoles: While often challenging, Suzuki couplings on unprotected indoles are possible and can be highly efficient under optimized conditions, offering a more atom-economical approach by avoiding protection/deprotection steps.[5][6] Success is often dependent on the specific substrates, catalyst, and ligand system employed.
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling of an N-protected bromoindole with an arylboronic acid is depicted below. This process involves the reaction of the protected indole with the boronic acid in the presence of a palladium catalyst and a base, followed by workup and purification, and finally, deprotection of the indole nitrogen to yield the desired product.
Caption: General workflow of a Suzuki-Miyaura reaction with an N-protected indole.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of indoles protected with Boc, Ts, and SEM groups, as well as their corresponding deprotection procedures. These are generalized protocols and may require optimization for specific substrates.
Suzuki Coupling of N-Boc-5-bromo-1H-indazole[1]
-
Materials: N-Boc-5-bromo-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (2.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (catalytic amount), potassium carbonate (K₂CO₃) (2.0 equiv), dimethoxyethane.
-
Procedure:
-
To a reaction vessel, add N-Boc-5-bromo-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous dimethoxyethane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection of N-Boc Group[9]
-
Materials: N-Boc protected indole, methanol, oxalyl chloride.
-
Procedure:
-
Dissolve the N-Boc protected indole in methanol at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
-
Suzuki Coupling of N-Ts-Indole (General Procedure)
-
Materials: N-Ts-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount), sodium carbonate (Na₂CO₃) (2.0 equiv), 1,4-dioxane, water.
-
Procedure:
-
In a flask, combine the N-Ts-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to reflux (around 100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Deprotection of N-Ts Group (General Method)
-
Materials: N-Ts protected indole, magnesium powder, methanol.
-
Procedure:
-
Suspend the N-Ts protected indole and magnesium powder (excess) in anhydrous methanol under an inert atmosphere.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Once complete, cool the reaction and filter off the magnesium salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry, and concentrate to yield the deprotected indole.
-
Suzuki Coupling of N-SEM-Protected Pyrrole[3][4]
-
Materials: N-SEM-4-bromopyrrole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (10 mol%), cesium carbonate (Cs₂CO₃) (2.0 equiv), dioxane/water (4:1).
-
Procedure:
-
To a reaction vial, add N-SEM-4-bromopyrrole, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat to 90 °C with stirring.
-
After the reaction is complete (monitor by TLC or LC-MS), cool to room temperature.
-
Perform a standard aqueous workup and extract with an organic solvent.
-
Purify the product via flash column chromatography.
-
Deprotection of N-SEM Group (General Method)
-
Materials: N-SEM protected indole, tetrabutylammonium fluoride (TBAF) (1.0 M in THF), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM protected indole in THF.
-
Add the TBAF solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography if necessary.
-
Conclusion
The selection of an appropriate protecting group for the indole nitrogen in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly influence the outcome of the synthesis. While the Boc group offers ease of use, its stability can be a concern. The Ts group provides robustness but requires harsher deprotection conditions. The SEM group emerges as a highly stable and reliable option, often leading to excellent yields. For simpler substrates, exploring conditions for direct coupling of unprotected indoles can be a highly efficient strategy. The experimental protocols provided herein offer a starting point for researchers to develop and optimize their synthetic routes towards valuable indole-containing target molecules.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Crossroads: A Comparative Guide to Transmetalation Mechanisms in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring robust, reproducible outcomes. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis, hinges on a critical transmetalation step, the mechanism of which has been a subject of intense investigation. This guide provides an objective comparison of the two predominant mechanistic proposals for transmetalation, supported by experimental and computational data, to empower informed decision-making in your research.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1] While the overall sequence is well-established, the precise mechanism of the transmetalation step—the transfer of the organic group from the organoboron species to the palladium center—has been a topic of considerable debate. Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. The choice of base, solvent, and ligands can significantly influence which pathway predominates.[2][3][4]
The Competing Pathways: Boronate vs. Oxo-Palladium
The two principal mechanisms proposed for the transmetalation step in the Suzuki-Miyaura reaction are the boronate pathway (Path A) and the oxo-palladium pathway (Path B).[2]
-
The Boronate Pathway (Path A): In this mechanism, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, a trihydroxyborate.[5][6][7] This activated boron species then undergoes transmetalation with the palladium(II)-halide complex.
-
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This palladium-hydroxo species then reacts directly with the neutral boronic acid in the transmetalation step.[2][8]
The following diagrams illustrate these two competing pathways.
Figure 1. Competing mechanistic proposals for the transmetalation step in the Suzuki-Miyaura reaction.
Quantitative Comparison: Experimental and Computational Evidence
A seminal study by Hartwig and Carrow provided a quantitative assessment of the rates of the two proposed pathways under conditions commonly employed for Suzuki-Miyaura reactions (weak base in aqueous solvent mixtures).[2][9] Their findings, supported by both experimental kinetics and computational studies, have significantly shaped our current understanding of this crucial step.
| Parameter | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) | Reference |
| Reactants | L₂Pd(Ar)X + [R-B(OH)₃]⁻ | L₂Pd(Ar)OH + R-B(OH)₂ | [2] |
| Observed Rate Constant (s⁻¹ at -40 °C) | 1.7 x 10⁻⁷ | ~2.4 x 10⁻³ | [2][8] |
| Relative Rate | 1 | ~1.4 x 10⁴ | [2] |
| Activation Barrier (Computational, kcal/mol) | Generally higher | Generally lower | [5][10] |
Key Findings:
-
Under weakly basic conditions with aqueous solvents, the reaction of an isolated arylpalladium hydroxo complex with a boronic acid (Path B) is approximately four orders of magnitude faster than the reaction of an arylpalladium halide complex with the corresponding trihydroxyborate (Path A).[2][8]
-
DFT calculations corroborate these experimental findings, generally predicting a lower activation barrier for the oxo-palladium pathway.[5][10]
-
The relative populations of the palladium and organoboron species under typical catalytic conditions further support the dominance of the oxo-palladium pathway.[2]
Experimental Protocols for Mechanistic Investigation
The elucidation of the transmetalation mechanism has relied on a combination of sophisticated experimental techniques, including kinetic analysis via NMR spectroscopy and the synthesis and isolation of key intermediates.
Kinetic Analysis of Stoichiometric Reactions
A common experimental approach involves the independent synthesis of the proposed palladium and boron reactants for each pathway and the subsequent monitoring of their reaction rates.
Figure 2. General experimental workflow for the kinetic comparison of transmetalation pathways.
Representative Protocol for NMR Monitoring:
-
Preparation of Palladium Complexes: The arylpalladium halide (L₂Pd(Ar)X) and hydroxo (L₂Pd(Ar)OH) complexes are synthesized and purified according to established literature procedures.
-
Preparation of Boron Species: A stock solution of the arylboronic acid (R-B(OH)₂) is prepared in a suitable deuterated solvent. The corresponding aryltrihydroxyborate ([R-B(OH)₃]⁻) solution is generated in situ by the addition of a stoichiometric amount of a strong base (e.g., tetra-n-butylammonium hydroxide) to a solution of the boronic acid.[2]
-
Kinetic Experiment: The palladium complex and the boron species are mixed in an NMR tube at a low temperature (e.g., -40 °C). The reaction is monitored by ¹H, ¹⁹F, or ³¹P NMR spectroscopy, following the disappearance of starting materials and the appearance of the cross-coupled product over time.
-
Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law.
Spectroscopic Characterization of Intermediates
The direct observation of intermediates provides compelling evidence for a proposed mechanism. Low-temperature, rapid-injection NMR (RI-NMR) spectroscopy has been instrumental in identifying and characterizing elusive pre-transmetalation intermediates containing Pd-O-B linkages.[11][12]
Figure 3. Simplified workflow for the detection of reaction intermediates using rapid-injection NMR.
Conclusion and Outlook
The mechanistic investigation of the transmetalation step in Suzuki-Miyaura reactions has revealed a nuanced picture where multiple pathways can be operative. While the oxo-palladium pathway appears to be the dominant route under many commonly used conditions, particularly with weak bases and aqueous solvents, the boronate pathway cannot be entirely discounted, especially under different reaction conditions (e.g., with stronger bases).[2] The chemoselectivity observed in some Suzuki-Miyaura reactions has also been attributed to kinetic discrimination during the transmetalation step.[13][14]
For researchers in drug development and other fields, this deeper mechanistic understanding allows for a more rational approach to reaction optimization. By carefully selecting the base, solvent, and ligands, it is possible to favor a specific pathway, potentially leading to improved yields, selectivities, and overall process efficiency. The continued development of advanced spectroscopic and computational tools will undoubtedly provide even greater insight into this fundamental transformation, further empowering chemists to harness its full potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chembites.org [chembites.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Comparative Guide to Ligands for Indole Coupling: Established vs. Novel Systems
In the realm of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds to functionalize indoles is a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand in transition metal-catalyzed cross-coupling reactions is paramount to achieving high yields and broad substrate scope. This guide provides a comparative analysis of established and novel ligands for the N-arylation of indoles, a key transformation in medicinal chemistry. We present quantitative data from the literature, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalytic system.
The two most prevalent methods for indole N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The success of these reactions is heavily reliant on the ligand, which modulates the reactivity and stability of the metal catalyst.
Established Ligands: The Workhorses of Indole Arylation
For decades, bulky, electron-rich phosphine ligands have dominated the landscape of Pd-catalyzed Buchwald-Hartwig amination.[3] Similarly, simple and inexpensive nitrogen- and oxygen-based ligands have been the mainstay for Cu-catalyzed Ullmann-type couplings.[1][4]
tBuXphos is a widely recognized biarylphosphine ligand developed by the Buchwald group. Its steric bulk and electron-donating properties facilitate the challenging reductive elimination step in the catalytic cycle, leading to high yields for the coupling of a variety of aryl halides with indoles.[1][5]
N,N'-Dimethylethylenediamine (DMEDA) is a classic bidentate nitrogen ligand for copper-catalyzed N-arylation. Its ability to solubilize and stabilize the copper catalyst has made it a popular choice for Ullmann condensations.[1]
A Novel Contender: InAm-phos
Recently, a new class of indole-amide-based phosphine ligands, such as InAm-phos , has emerged. These ligands have shown exceptional efficiency in sterically demanding Suzuki-Miyaura cross-coupling reactions and are being explored for C-N coupling as well.[6] Their unique structure, incorporating an indole moiety, may offer distinct reactivity profiles.
Performance Benchmark: Established vs. New Ligands
To provide a clear comparison, we have summarized the performance of selected established and new ligands in the N-arylation of indole with various aryl halides, as reported in the literature.
| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Established Ligands | |||||||
| Pd₂(dba)₃ / tBuXphos | 4-chlorotoluene | NaOt-Bu | Toluene | 100 | 24 | 95 | [3] |
| Pd₂(dba)₃ / tBuXphos | 4-bromobenzonitrile | NaOt-Bu | Dioxane | 100 | 24 | 98 | [3] |
| CuI / DMEDA | Iodobenzene | K₂CO₃ | Dioxane | 110 | 24 | 85 | |
| CuI / L-proline | Bromobenzene | K₃PO₄ | DMF | 90 | 24 | 92 | [4] |
| Newer Ligands | |||||||
| Ni(COD)₂ / LCF3 (ferrocene-based) | 4-chlorobenzonitrile | K₃PO₄ | Dioxane | 100 | 18 | 90 | [1] |
| Pd(OAc)₂ / SIPr (NHC) | 4-chlorotoluene | NaOH | Dioxane | 100 | 24 | 94 | [7] |
| Pd / InAm-phos (L1) | 2-chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 0.17 | 99* | [6] |
*Note: Data for InAm-phos is for a Suzuki-Miyaura coupling of an aryl chloride, indicating its high reactivity which is promising for C-N coupling.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for benchmarking new catalytic systems. Below are representative protocols for palladium- and copper-catalyzed indole N-arylation reactions.
General Procedure for Palladium-Catalyzed N-Arylation of Indole
This protocol is adapted from the work of Buchwald and coworkers.[3]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., tBuXphos, 0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Indole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., toluene or dioxane, 5 mL) are added via syringe.
-
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-arylindole product.
General Procedure for Copper-Catalyzed N-Arylation of Indole
This protocol is a representative example of an Ullmann-type coupling reaction.
-
Reaction Setup: A round-bottom flask is charged with CuI (0.1 mmol, 10 mol%), the ligand (e.g., DMEDA or L-proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Reagent Addition: Indole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., dioxane or DMF, 5 mL) are added.
-
Reaction Execution: The flask is equipped with a reflux condenser and the mixture is heated in an oil bath at the specified temperature (e.g., 90-110 °C) for the designated time (e.g., 24 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizing the Process
To better understand the workflow and the relationships between the key components of these catalytic reactions, the following diagrams are provided.
Caption: Workflow for Pd-catalyzed indole N-arylation.
Caption: Workflow for Cu-catalyzed indole N-arylation.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Boron Landscape: A Guide to Boronic Ester Efficacy in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid derivative is a critical decision in the synthesis of complex molecules via cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic esters against their parent boronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling. The information is supported by experimental data to facilitate informed reagent selection.
The fundamental difference between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times due to the Lewis acidity of the boronic acid facilitating the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity is accompanied by lower stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] In contrast, boronate esters, such as the commonly used pinacol and MIDA esters, offer significantly enhanced stability, making them easier to handle, purify, and store over extended periods.[1][3] This stability is particularly advantageous in multi-step syntheses and high-throughput screening applications.[1]
Quantitative Performance Comparison
The efficacy of different boronic esters in the Suzuki-Miyaura cross-coupling reaction can be quantitatively assessed by comparing their reaction rates, particularly the rate of the transmetalation step. The following table summarizes kinetic data for the formation of a cross-coupling product from various boronic esters compared to the parent arylboronic acid.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | Observed | 5.78 ± 0.13 | 1.0 |
| 2 | Catechol Boronic Ester | Observed | 26.6 ± 0.90 | 4.6 |
| 3 | Glycol Boronic Ester | Observed | 133 ± 7.0 | 23.0 |
| 4 | Boroxine | Not Observed | 53.9 ± 0.70 | 9.33 |
| 5 | Pinacol Boronic Ester | Not Observed | a | ~0.1 |
| 6 | Neopentyl Boronic Ester | Not Observed | a | ~0.4 |
| 7 | Diisopropyl Boronic Ester | Observed | - | - |
| 8 | Dimethyl Boronic Ester | Observed | 13.7 ± 0.40 | 2.37 |
| 9 | α-Hydroxyisobutyrate Boronic Ester | Observed | 2.26 ± 0.31 | 0.39 |
a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.
Recent studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[2][4] Interestingly, some electron-deficient (e.g., catechol) and electron-rich (e.g., glycol) esters exhibit significantly enhanced reaction rates compared to the parent boronic acid.[4] In contrast, sterically hindered esters like pinacol and diisopropyl esters can be less reactive.[4]
Experimental Protocols
Reproducible experimental results are contingent on detailed methodologies. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the efficacy of different boronic esters.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.0 - 1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[5]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[5]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[5]
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid or ester, base, and palladium catalyst/ligand.[5]
-
Add the degassed solvent to the vessel.
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for a specified time (e.g., 18 hours).[6]
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography, to yield the desired cross-coupled product.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of boronic ester can significantly influence the rate-determining transmetalation step.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Efficacy Comparison of Boronic Esters
A systematic workflow is essential for the objective comparison of different boronic esters in a cross-coupling reaction. This involves parallel experimentation under identical conditions to ensure that any observed differences in yield or reaction rate are attributable to the nature of the boron reagent.
Workflow for comparing the efficacy of different boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risks.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[1][2][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][3] |
| Footwear | Closed-toe shoes.[3] |
Waste Characterization and Segregation
This compound and materials contaminated with it should be treated as hazardous chemical waste .[2][3] To prevent dangerous chemical reactions, this waste stream should be segregated and not mixed with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][5][6]
Step-by-Step Disposal Protocol
The following procedure outlines a conservative and safe approach to the disposal of this compound.
1. Waste Collection and Containerization:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3][5] These containers should be made of chemically compatible material, such as high-density polyethylene (HDPE) or glass.[2]
-
Solid Waste: Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a designated container for solid hazardous waste.[1]
-
Liquid Waste: Pour solutions containing the compound into a separate, sealable container for liquid hazardous waste.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3][5]
2. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held the chemical must be decontaminated before disposal. A "triple rinse" procedure is recommended.[7]
-
First Rinse: Rinse the container with a suitable solvent. This first rinsate must be collected and disposed of as liquid hazardous waste.[1][7]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (like a fume hood), deface the original label. The clean container can then be disposed of according to your laboratory's regular glass or plastic recycling protocols.[1]
3. Waste Storage and Pickup:
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected.[1][3][5]
-
Professional Disposal: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal company.[5][6][8]
4. Spill Management:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]
-
Containment: For spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[2][9]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and the relevant EHS department as per your institution's policy.[2]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0), only if explicitly permitted by local authorities for very dilute, simple boronic acids. Not recommended as a general practice. | [5] |
| Quantity for Drain Disposal | Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization. | [5] |
Disposal Workflow Visualization
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Logical workflow for the safe disposal of boronic acid waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.es [fishersci.es]
Essential Safety and Operational Guide for Handling (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and air-sensitive compounds to ensure laboratory safety and proper disposal.
Immediate Safety Precautions:
Due to its chemical class, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.[1][2][3] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6] | To protect eyes from contact with dust particles or splashes of the chemical, which can cause serious irritation.[2][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[6][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[8][9] | To prevent skin contact, which can lead to irritation.[1][3] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, must be worn.[7] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron is advised. | To protect the skin from accidental contact and spills.[7] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator should be used.[4][6][7] | To prevent inhalation of dust particles or vapors, which may cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of the boronic acid tightly closed when not in use.[4][7]
-
Avoid generating dust when transferring the solid.[4][7] Use appropriate tools, such as a spatula, for transfers.
-
If the compound is air-sensitive, consider using techniques such as a glove box or Schlenk line for transfers.[11][12][13]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6][14]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[14]
-
Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards.[8][14]
-
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by authorized personnel.[14]
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing and air-drying in a ventilated area, the original label should be defaced before the container is discarded or recycled according to institutional policies.[14]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling boronic acids.
References
- 1. fishersci.es [fishersci.es]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
